BIX-01294 trihydrochloride
Description
Overview of Epigenetic Regulation in Biological Systems
Epigenetic regulation refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. nih.govlibretexts.orgjove.com These modifications play a crucial role in fundamental biological processes such as development, differentiation, and the adaptation of organisms to environmental changes. nih.govjove.comfrontiersin.org The epigenome, which encompasses all these chemical modifications, acts as an interface between the genome and the environment, influencing how genetic information is accessed and utilized by the cell. libretexts.org Key mechanisms of epigenetic regulation include DNA methylation and histone modifications. nih.govcd-genomics.comjove.com These modifications dynamically alter the structure of chromatin, the complex of DNA and proteins that forms chromosomes, thereby regulating the accessibility of DNA to the transcriptional machinery and controlling patterns of gene expression. nih.govcd-genomics.comlibretexts.orgjove.com
Histone Modifications and Gene Expression Control
Histone proteins are fundamental components of nucleosomes, the basic units of chromatin structure. nih.govcd-genomics.com The tails of histone proteins are subject to a wide array of post-translational modifications, including acetylation, methylation, phosphorylation, ubiquitination, and sumoylation. cd-genomics.combiomodal.comoup.comfrontiersin.org These modifications can influence the interaction between DNA and histones, leading to changes in chromatin structure. For instance, histone acetylation is often associated with an open chromatin structure (euchromatin), which is generally permissive to gene transcription. nih.govcd-genomics.combiomodal.com Conversely, certain histone methylation marks can lead to a more condensed chromatin structure (heterochromatin), typically associated with transcriptional repression. cd-genomics.comfrontiersin.org The specific pattern and combination of these modifications on histone tails are thought to constitute a "histone code" that is interpreted by other proteins, influencing chromatin dynamics and gene expression. libretexts.orgbiomodal.comoup.com
Role of Histone Methylation in Chromatin Dynamics
Histone methylation is a dynamic epigenetic mark regulated by the opposing actions of histone methyltransferases (writers) and histone demethylases (erasers). cd-genomics.comfrontiersin.orgnih.gov The functional outcome of histone methylation depends on the specific lysine (B10760008) or arginine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). nih.gov Methylated histones can serve as binding sites for "reader" proteins, which in turn recruit other protein complexes that modify chromatin structure or directly influence transcriptional activity. libretexts.orgoup.comnih.gov This process is integral to the dynamic condensation and relaxation of chromatin that occurs throughout the cell cycle and during various cellular processes, including transcription, DNA replication, and DNA repair. oup.comfrontiersin.org Histone methylation plays a significant role in establishing and maintaining both stable and reversible gene expression states, contributing to cellular identity and responses to stimuli. nih.gov
The Euchromatic Histone Lysine N-Methyltransferase 2 (EHMT2/G9a) and G9a-Like Protein (GLP) System
Biological Functions of G9a and GLP
Euchromatic histone lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, and G9a-like protein (GLP), also known as EHMT1, are two closely related histone methyltransferases. biorxiv.orgabcam.comnih.govnih.gov They are the primary enzymes responsible for catalyzing the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2) in euchromatin. biorxiv.orgnih.govtandfonline.comnih.gov These methylation marks are predominantly associated with transcriptional repression and the formation of repressive chromatin states. biorxiv.orgabcam.comnih.gov G9a and GLP often function as a heterodimeric complex, which is considered crucial for their enzymatic activity in vivo. ashpublications.orgbiorxiv.orgnih.gov Beyond their canonical role in H3K9 methylation, G9a and GLP have also been shown to methylate non-histone proteins, expanding their regulatory potential. biorxiv.orgnih.govnih.gov Their biological functions are diverse and include roles in gene silencing, embryonic development, cell differentiation, immune response, and DNA repair. biorxiv.orgabcam.comnih.govnih.govnih.govtandfonline.com
Clinical Significance of G9a and GLP Dysregulation
Dysregulation of G9a and GLP expression and activity has been implicated in the pathogenesis of various human diseases. ashpublications.orgnih.govnih.gov Notably, their aberrant expression is frequently observed in numerous types of cancer. ashpublications.orgbiorxiv.orgabcam.comnih.govnih.govdovepress.com Overexpression of G9a, for instance, has been reported in several cancers, including multiple myeloma, and is correlated with disease progression, metastasis, and poor prognosis. ashpublications.orgdovepress.com This oncogenic role is often attributed to their ability to silence the expression of tumor suppressor genes through H3K9 methylation. abcam.comnih.govdovepress.com Furthermore, G9a and GLP have been linked to neurological disorders, including neurodevelopmental conditions and neurodegenerative diseases such as Alzheimer's disease, where their dysregulation is associated with cognitive decline and transcriptional changes. abcam.comnih.govtandfonline.comaging-us.com The critical roles of G9a and GLP in these pathologies highlight their potential as therapeutic targets. abcam.comnih.gov
Identification and Significance of BIX-01294 as a Chemical Probe
BIX-01294 is a small-molecule compound that has emerged as a significant chemical probe for studying the biological functions of G9a and GLP. nih.govguidetopharmacology.orgtocris.comnih.govrsc.orgresearchgate.net It was identified through a high-throughput screening of chemical libraries based on its ability to inhibit G9a enzymatic activity. rsc.orgresearchgate.netresearchgate.nettandfonline.com BIX-01294 was recognized as one of the first potent and selective inhibitors targeting both G9a and GLP, making it a valuable tool for dissecting the specific roles of these methyltransferases in various cellular processes. nih.govnih.govrsc.orgresearchgate.netacs.org
Structural studies, such as the crystal structure of the catalytic SET domain of GLP in complex with BIX-01294, have provided insights into its mechanism of action. nih.govacs.org BIX-01294 binds within the substrate peptide groove of the enzyme, effectively preventing the binding of the histone H3 peptide substrate. nih.gov This binding is mediated by specific interactions within the active site. nih.gov
Research findings have demonstrated the inhibitory potency of BIX-01294 against G9a and GLP. Initial studies reported IC50 values in the micromolar range. nih.govtocris.comresearchgate.net
| Enzyme | IC50 (µM) | Reference |
| G9a | 1.7 | tocris.com |
| GLP | 0.7 | tocris.com |
| G9a | 1.9 | nih.govresearchgate.net |
| GLP | 0.7 | nih.govresearchgate.net |
Cellular studies have shown that BIX-01294 treatment leads to a reduction in global H3K9me2 levels in various cell lines, confirming its on-target activity in a cellular context. ashpublications.orgnih.govtocris.comnih.govresearchgate.netjneurosci.orgmdpi.com This reduction in repressive H3K9me2 marks can lead to the transcriptional upregulation of genes that are normally silenced by G9a and GLP. guidetopharmacology.orgnih.govrsc.orgjneurosci.org
BIX-01294 has been utilized in a variety of research applications to probe the biological functions of G9a/GLP. For example, it has been used in studies investigating cellular reprogramming, where the inhibition of repressive H3K9 methylation by G9a is associated with the activation of pluripotency genes. nih.govtocris.comnih.govrsc.org In the context of cancer research, BIX-01294 has been shown to reduce cell viability, induce apoptosis, and promote autophagy in various cancer cell lines, including those from multiple myeloma and brain tumors. ashpublications.orgtandfonline.commdpi.com Studies in Alzheimer's disease models have also employed BIX-01294 or its derivatives to investigate the role of G9a/GLP in cognitive function and associated molecular changes. aging-us.com
Despite its utility as a pioneering chemical probe, BIX-01294 has been noted to have limitations, including cellular toxicity at concentrations higher than those required for optimal target inhibition and moderate cellular potency compared to its in vitro potency. nih.govrsc.orgresearchgate.net These characteristics highlighted the need for developing improved G9a/GLP inhibitors with better potency and toxicity profiles for both research and potential therapeutic applications, leading to the development of subsequent chemical probes. nih.govrsc.orgresearchgate.netresearchgate.netacs.org
Historical Context of BIX-01294 Discovery
BIX-01294 is a synthetic small molecule that gained prominence as an inhibitor of specific histone methyltransferases. Its discovery stemmed from screening large libraries of synthetic compounds to identify molecules that could modulate the activity of epigenetic enzymes. apexbt.com BIX-01294 was identified as a potent and relatively selective inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also widely known as G9a, and its closely related protein, G9a-like protein (GLP, also known as EHMT1). apexbt.comtocris.comfrontiersin.orgstemcell.com G9a and GLP are primarily responsible for mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), a modification generally associated with transcriptional repression and gene silencing. apexbt.comfrontiersin.orgspandidos-publications.comselleckchem.comnih.gov The identification of BIX-01294 provided researchers with a chemical tool to specifically target these enzymes and investigate the biological consequences of reduced H3K9 methylation.
Structural studies, such as the X-ray crystal structure of GLP in complex with BIX-01294, have provided insights into its mechanism of action. BIX-01294 binds to the substrate peptide binding groove of the enzyme, preventing the interaction of the histone tail with the methyltransferase's active site. apexbt.commedchemexpress.comnih.gov This competitive binding mechanism underlies its inhibitory effect on G9a and GLP enzymatic activity. medchemexpress.com
Rationale for Utilizing BIX-01294 in Epigenetic Research
The primary rationale for utilizing BIX-01294 in epigenetic research is its ability to selectively inhibit G9a and GLP, thereby reducing levels of H3K9me1 and H3K9me2. apexbt.comtocris.comfrontiersin.orgselleckchem.com This allows researchers to probe the functional roles of these specific histone methylation marks and the enzymes that catalyze them. By inhibiting G9a/GLP activity with BIX-01294, researchers can observe the downstream effects on gene expression, chromatin structure, and various cellular processes.
BIX-01294 has been instrumental in studies exploring the role of H3K9 methylation in diverse biological contexts. For instance, it has been used to investigate the involvement of G9a/GLP in transcriptional silencing, particularly of tumor suppressor genes. spandidos-publications.comnih.gov Research has shown that treatment with BIX-01294 can lead to decreased H3K9 methylation and the subsequent re-expression of genes that were previously silenced by G9a/GLP activity. spandidos-publications.comnih.gov
Furthermore, BIX-01294 has been widely employed in studies of cellular reprogramming, particularly in the generation of induced pluripotent stem cells (iPSCs). Inhibition of G9a by BIX-01294 has been shown to facilitate the reprogramming process, suggesting that H3K9 methylation acts as a barrier to pluripotency induction. tocris.comfrontiersin.orgstemcell.comportlandpress.com Studies using BIX-01294 have demonstrated that reducing H3K9me2 levels can enhance the efficiency of generating iPSCs from somatic cells. tocris.comfrontiersin.orgstemcell.com
Research findings utilizing BIX-01294 have also extended to investigating the compound's effects on various cellular phenotypes, including cell proliferation, apoptosis, and differentiation. For example, BIX-01294 has been shown to inhibit the proliferation and induce apoptosis in certain cancer cell lines, correlating with decreased H3K9 methylation levels. spandidos-publications.comnih.govmedchemexpress.comashpublications.orgidibell.cat In the context of differentiation, BIX-01294 has been used to explore the role of G9a/GLP in processes such as cardiac differentiation of bone marrow cells. nih.govnih.gov
While BIX-01294 is a valuable research tool, it is important to note its reported selectivity profile and potency. It is primarily selective for G9a and GLP over several other HMTs, although some studies indicate potential inhibition of other enzymes at higher concentrations. apexbt.comtocris.comselleckchem.comchemicalprobes.org Researchers often consider these factors and may use BIX-01294 in conjunction with other methods, such as genetic knockdown of G9a or GLP, to confirm the specificity of observed effects. chemicalprobes.org
The utility of BIX-01294 in epigenetic research is underscored by the detailed findings it has enabled across various studies. The following table summarizes some representative research findings where BIX-01294 has been utilized:
| Study Context | Observed Effect of BIX-01294 Treatment | Key Findings Related to Epigenetic Modulation | Source |
| Cancer Cell Lines (e.g., Glioma) | Decreased cell proliferation, induced apoptosis, decreased H3K9me1 and H3K9me2 levels. | G9a and H3K9me2 expression associated with glioma grade; BIX-01294 affects H3K9 and H3K27 methylation. | spandidos-publications.comnih.gov |
| Somatic Cell Reprogramming | Potentiates induction of pluripotent stem cells from somatic cells; enhances reprogramming efficiency. | Inhibition of G9a and reduction of H3K9me2 levels contribute to overcoming barriers to pluripotency. | tocris.comfrontiersin.orgstemcell.com |
| Bone Marrow Cells | Enhanced cardiac potential, induced expression of precardiac markers (e.g., Mesp1, brachyury). | Inhibition of G9a influences the epigenetic landscape to promote differentiation towards a cardiac lineage. | nih.govnih.gov |
| Plant Microspore Embryogenesis | Promoted cell reprogramming and embryogenesis initiation at early stages; diminished bulk H3K9 methylation. | Low levels of H3K9 methylation are involved in microspore reprogramming; BIX-01294 can modulate this process in plants. | frontiersin.orgresearchgate.netnih.gov |
| Multiple Myeloma Cell Lines | Decreased cell viability, induced G1-phase arrest and apoptosis, reduced H3K9me2/me3 levels. | G9a/GLP targeting promotes autophagy-associated apoptosis and sensitizes cells to proteasome inhibitors; genes deregulated by inhibition are associated with repressive histone marks. | ashpublications.org |
These examples highlight the diverse applications of BIX-01294 as a chemical probe to investigate the roles of G9a and GLP-mediated histone methylation in fundamental biological processes and disease.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURUEPQXKJIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017374 | |
| Record name | BIX 01294 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392399-03-9 | |
| Record name | BIX-01294 trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIX 01294 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIX-01294 trihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Bix 01294 As a Histone Methyltransferase Inhibitor
Specificity and Selectivity of BIX-01294
BIX-01294 exhibits specificity towards certain HMTs, making it a valuable tool for studying the roles of these enzymes.
Inhibition Kinetics and Binding Mechanisms with G9a and GLP
BIX-01294 is recognized as a selective inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (G9a), also known as EHMT2, and its closely related partner, G9a-like protein (GLP), or EHMT1. apexbt.comfrontiersin.orgtocris.comspandidos-publications.com Initial studies reported IC50 values of 1.7 µM for G9a and 0.9 µM for GLP, indicating potent inhibition of both enzymes. medchemexpress.com Other sources provide slightly different IC50 values, such as 1.7 µM for G9a and 38 µM for GLP, suggesting a greater selectivity for G9a in some contexts. activemotif.comselleckchem.comselleckchem.com Regardless, BIX-01294 inhibits both G9a and GLP.
Structural studies, including the crystal structure of the catalytic SET domain of GLP in complex with BIX-01294, have provided insights into its binding mechanism. nih.gov BIX-01294 binds within the substrate peptide groove of the enzyme, occupying the site where the N-terminal residues of the histone H3 substrate (specifically Lys4 to Arg8) would typically bind. nih.gov This binding is facilitated by specific interactions with residues in the G9a and GLP binding groove through planar stacking contacts, polar hydrogen bonds, and van der Waals interactions. nih.gov The inhibitor's binding prevents the peptide substrate from accessing the catalytic site. nih.gov BIX-01294 inhibits G9a in an uncompetitive manner with S-adenosyl-methionine (SAM), the methyl group donor for methylation. medchemexpress.comselleckchem.comcellagentech.com
Data Table: Inhibition Potency of BIX-01294 against G9a and GLP
| Enzyme | IC50 (µM) | Reference |
| G9a | 1.7 | medchemexpress.comactivemotif.comselleckchem.com |
| GLP | 0.9 | medchemexpress.com |
| GLP | 38 | activemotif.comselleckchem.com |
Note: IC50 values may vary depending on the specific assay conditions and source.
Comparative Selectivity Against Other Histone Methyltransferases (e.g., SUV39H1, PRMT1)
Beyond G9a and GLP, BIX-01294 has been assessed for its inhibitory activity against a panel of other histone methyltransferases to determine its selectivity profile. Studies have shown that BIX-01294 exhibits limited or no significant activity against several other HMTs, including SUV39H1 and PRMT1, within tested concentration ranges (up to 10 µM or even 45 µM). apexbt.commedchemexpress.comselleckchem.comchemicalprobes.orgresearchgate.net This suggests a degree of selectivity for the G9a/GLP family over these particular enzymes. apexbt.comselleckchem.comchemicalprobes.org
Data Table: Selectivity of BIX-01294 Against Other HMTs
| Enzyme | Activity/Inhibition | Concentration Range Tested | Reference |
| SUV39H1 | No activity detected | Up to 10 µM / 45 µM | medchemexpress.comselleckchem.comchemicalprobes.orgresearchgate.net |
| PRMT1 | No activity detected | Up to 10 µM / 45 µM | medchemexpress.comselleckchem.comchemicalprobes.orgresearchgate.net |
| SET7/9 | No activity detected | Up to 45 µM | medchemexpress.comchemicalprobes.org |
| ESET | No activity detected | Up to 45 µM | medchemexpress.comchemicalprobes.org |
| SUV39H1(H320R) | No activity detected | Up to 45 µM / 10 µM | medchemexpress.comselleckchem.comchemicalprobes.orgresearchgate.net |
Note: "No activity detected" indicates inhibition below a certain threshold or no significant effect observed.
BIX-01294 has also been reported to inhibit H3K36 methylation by oncoproteins NSD1, NSD2, and NSD3, albeit with higher IC50 values (40 - 112 µM) compared to its activity against G9a and GLP. tocris.comselleckchem.comselleckchem.com
Considerations for Off-Target Activities and Limitations in Selectivity Assessment
Despite its reported selectivity against a panel of HMTs, it is important to consider potential off-target activities of BIX-01294. Some reports suggest that the selectivity over GLP may be less pronounced than initially thought, with subsequent studies indicating only a 6-fold selectivity for GLP. chemicalprobes.org Furthermore, the suppression of H3K9me2 in G9a-deficient cells has been interpreted as suggestive of off-target activity. chemicalprobes.org
Limitations in the initial selectivity assessment have been noted, as experiments were performed against a limited panel of targets. chemicalprobes.org There is limited published evidence to definitively rule out binding to other proteins, which could potentially confound cellular data. chemicalprobes.org The relatively low potency of BIX-01294 in vitro (low micromolar range) means that at the concentrations needed to achieve a reduction in H3K9me2 levels in cells, it is possible that other targets are also being engaged. chemicalprobes.org More potent and better-characterized G9a inhibitors have since been developed with larger margins between cellular activity and toxicity, which may offer improved selectivity profiles. chemicalprobes.org
Impact on Histone Methylation Landscape
The primary impact of BIX-01294 treatment is the alteration of histone methylation patterns, particularly at lysine (B10760008) 9 of histone H3.
Reduction of Histone H3 Lysine 9 Di-methylation (H3K9me2) Levels
A consistent finding across numerous studies is that BIX-01294 treatment leads to a significant reduction in global and locus-specific levels of histone H3 lysine 9 di-methylation (H3K9me2). frontiersin.orgnih.govmedchemexpress.comselleckchem.comselleckchem.comnih.govnih.govresearchgate.netashpublications.orgspandidos-publications.complos.orgacs.org This reduction is a direct consequence of its inhibitory action on G9a and GLP, the primary enzymes responsible for H3K9me2 in euchromatin. nih.govnih.gov
Studies in various cell lines, including mammalian cell lines, mouse embryonic stem (ES) cells, mouse embryonic fibroblasts (MEFs), and human glioma cells, have demonstrated this effect. frontiersin.orgnih.govmedchemexpress.comselleckchem.comnih.govnih.govresearchgate.net For instance, treatment of wild-type ES cells with 4.1 µM BIX-01294 for 2 days resulted in a pronounced reduction in H3K9me2. medchemexpress.comresearchgate.net In U251 glioma cells, BIX-01294 treatment downregulated H3K9me2 levels. nih.govnih.govspandidos-publications.com A concentration of 1.3 µM BIX-01294 was shown to markedly reduce global H3K9me2 levels in MEFs. nih.gov
The reduction in H3K9me2 levels can occur relatively quickly, with a progressive decrease observed over time. researchgate.net At the mage-a2 promoter, H3K9me2 levels were reduced by nearly 50% after just 6 hours of BIX-01294 treatment and declined to less than 10% within a 24-hour incubation period. researchgate.net This rapid removal is consistent with a direct inhibition of G9a enzymatic activity. researchgate.net
Data Table: Effect of BIX-01294 on H3K9me2 Levels
| Cell Type | BIX-01294 Concentration | Treatment Duration | Observed Effect on H3K9me2 | Reference |
| Mammalian cells | Varied | Varied | Reduces bulk H3K9me2 levels | frontiersin.org |
| Wild-type ES cells | 4.1 µM | 2 days | Pronounced reduction | medchemexpress.comresearchgate.net |
| U251 glioma cells | Varied | Varied | Downregulated levels | nih.govnih.govspandidos-publications.com |
| Mouse ES cells | 4.1 µM | 2 days | Around 20% reduction | medchemexpress.com |
| MEFs | 1.3 µM | Varied | Markedly reduced global levels | nih.gov |
| Brassica napus microspore proembryos | 2.5 µM | 4 days | Reduced global levels | frontiersin.org |
| OPM-2 and XG-7 cells | 2 µM | 96 hours | Strongly reduced levels | ashpublications.org |
Note: Effects can be dependent on cell type, concentration, and treatment duration.
Effects on H3K9me1 and H3K9me3
While BIX-01294 is primarily known for its impact on H3K9me2, its effects on other methylation states of H3K9, namely mono-methylation (H3K9me1) and tri-methylation (H3K9me3), have also been investigated.
Studies have shown that BIX-01294 can cause a small decrease in H3K9me1 and H3K9me3 levels in wild-type ES cells. medchemexpress.comresearchgate.net In U251 glioma cells, BIX-01294 treatment downregulated H3K9me1 levels, but did not affect the acetylation of H3K9me3. nih.govnih.govspandidos-publications.com Another study in OPM-2 cells showed that BIX-01294 strongly reduced H3K9me2 and/or H3K9me3 levels, while leaving H3K9me1 levels largely unaffected. ashpublications.org This suggests that the impact on H3K9me1 and H3K9me3 can vary depending on the cell type and experimental conditions.
Some research indicates that while G9a and GLP primarily catalyze mono- and di-methylation of H3K9, trimethylation is reduced when incubated in vitro for an extended time, and BIX-01294's activity is more pronounced for monomethylation and dimethylation, with less marked influence on trimethylation at certain concentrations. nih.govspandidos-publications.com
The restoration of H3K9me2, as well as the less pronounced H3K9me3 and H3K9me1 marks, to control levels after washing off the inhibitor demonstrates that BIX-01294 can be used for the transient modulation of chromosomal H3K9me2. researchgate.net
Modulation of H3K36 Methylation by Oncoproteins (NSD1, NSD2, NSD3)
While primarily known for its activity against G9a and GLP and their role in H3K9 methylation, BIX-01294 has also been found to inhibit the activity of the Nuclear receptor-binding SET domain (NSD) family of histone methyltransferases: NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3 (also known as WHSC1L1). tocris.comrndsystems.comaacrjournals.orgresearchgate.netresearchgate.net These enzymes are primarily responsible for the mono- and di-methylation of histone H3 lysine 36 (H3K36me1 and H3K36me2). aacrjournals.orgresearchgate.net
Research indicates that BIX-01294 differentially inhibits H3K36 methylation mediated by NSD1, NSD2, and NSD3. aacrjournals.orgresearchgate.netresearchgate.net The IC50 values for this inhibition are generally higher than those observed for G9a and GLP, typically ranging from 40 to 112 µM. tocris.comrndsystems.comaacrjournals.orgresearchgate.net This suggests that BIX-01294 is less potent against the NSD family compared to G9a and GLP.
Data on the inhibitory activity of BIX-01294 against NSD proteins:
| Enzyme | IC50 (µM) | Citation |
| NSD1 | 112 ± 57 | researchgate.net |
| NSD2 | 41 ± 2 | researchgate.net |
| NSD3 | 95 ± 53 | researchgate.net |
The catalytic SET domain of the NSD proteins shares some structural similarities with that of G9a and GLP, which may explain the inhibitory effect of BIX-01294 on these enzymes, although with lower potency. researchgate.net
Molecular Interactions and Conformational Changes Induced by BIX-01294
Structural studies, particularly X-ray crystallography of GLP in complex with BIX-01294, have provided insights into the molecular basis of its inhibition. apexbt.comnih.gov BIX-01294 binds to a specific groove within the SET domain of GLP. nih.gov This binding site is located in a region typically occupied by the histone H3 peptide substrate, specifically resembling the conformation of residues H3K4 to H3R8 (the sequence N-terminal to the target lysine 9). nih.govplos.org By binding to this groove, BIX-01294 prevents the peptide substrate from accessing the catalytic site where methylation occurs. nih.gov
The quinazoline (B50416) scaffold of BIX-01294, along with its attached moieties, mimics the bound conformation of the H3 peptide segment. nih.govplos.org For example, the methoxy (B1213986) group at the O6 position can mimic the side chain of H3A7, and part of the piperidine (B6355638) ring can mimic the main chain atoms between H3Q5 and H3T6. nih.gov
Binding of BIX-01294 also induces conformational changes in the enzyme. A notable change is observed in the side-chain conformation of Arg1214 in GLP. nih.gov In the presence of the histone peptide substrate, Arg1214 forms a salt bridge with Asp1217. nih.gov However, when BIX-01294 is bound, the guanidinium (B1211019) group of Arg1214 shifts towards the compound and forms a salt bridge with Asp1145, effectively replacing the interaction that Asp1145 would have with H3R8 in the peptide-bound state. nih.gov These molecular interactions and conformational adjustments highlight how BIX-01294 effectively occupies the substrate-binding groove, thereby inhibiting the methyltransferase activity of G9a and GLP. nih.gov
Cellular and Molecular Consequences of Bix 01294 Treatment
Regulation of Cell Proliferation and Viability
BIX-01294 has been shown to inhibit cell proliferation and reduce cell viability across a range of cell lines, with effects often being dose-dependent jcancer.orgspandidos-publications.comfrontiersin.org.
Inhibition of Cell Proliferation Across Diverse Cell Lines
Studies have demonstrated the antiproliferative activity of BIX-01294 in various cancer cell types. For instance, BIX-01294 inhibits the proliferation of human diffuse large B-cell lymphoma (DLBCL) cells, including ABC and GCB subtypes jcancer.orgashpublications.org. It also shows notable proliferation suppression in acute T lymphoblastic leukemia cells (MOLT-4 and Jurkat) nih.govresearchgate.net. Other cancer cell lines where BIX-01294 has exhibited antiproliferative effects include lung (A549), bladder, glioma, renal, neuroblastoma, nasopharyngeal carcinoma, ovarian cancer, and cholangiocarcinoma cells medchemexpress.comnih.govresearchgate.netnih.gov. In chronic myeloid leukemia (CML) cell lines such as K562, KCL22, BV173, and KT1, BIX-01294 inhibits proliferation and can sensitize these cells to interferon treatment plos.org. While showing significant effects on tumor cells, BIX-01294 demonstrated only a slight inhibition effect on human peripheral blood mononuclear cells (PBMC), suggesting a degree of specificity for tumor cells jcancer.org.
Dose-Dependent Effects on Cell Viability
The impact of BIX-01294 on cell viability is typically dose-dependent. In human DLBCL cells, BIX-01294 exhibits notable proliferation suppression in a dose-dependent manner jcancer.orgashpublications.org. Similarly, treatment of U251 glioblastoma cells with increasing concentrations of BIX-01294 (1, 2, 5, and 10 µM) resulted in a dose-dependent decrease in viability spandidos-publications.com. In LN18 glioma cells, BIX-01294 at concentrations of 3 µM and 10 µM reduced cell viability after 24 hours by 44% and 86%, respectively researchgate.net. MCF-7 breast cancer cells also showed reduced viability upon exposure to BIX-01294 in a concentration-dependent manner, and this effect was more efficient than in the immortalized mammary epithelial cell line MCF10A, indicating a cancer cell-specific antiproliferative effect tandfonline.com.
Here is a table summarizing some dose-dependent viability data:
| Cell Line | Concentration (µM) | Incubation Time | Viability Reduction | Reference |
| U251 | 1 | Not specified | Decreased | spandidos-publications.com |
| U251 | 2 | Not specified | Decreased | spandidos-publications.com |
| U251 | 5 | Not specified | Decreased | spandidos-publications.com |
| U251 | 10 | Not specified | Decreased | spandidos-publications.com |
| LN18 | 3 | 24 h | 44% | researchgate.net |
| LN18 | 10 | 24 h | 86% | researchgate.net |
| MCF-7 | Various | 24 h | Dose-dependent | tandfonline.com |
| DLBCL cells | Various | 48 h | Dose-dependent | jcancer.orgashpublications.org |
Induction of Apoptosis and Cell Death Pathways
BIX-01294 is known to induce cell death, primarily through the activation of apoptotic and non-apoptotic pathways medchemexpress.comjcancer.orgnih.govplos.org.
Activation of Endogenous and Exogenous Apoptotic Pathways
Research indicates that BIX-01294 can induce apoptosis through both intrinsic (endogenous) and extrinsic (exogenous) pathways. In human DLBCL cells, BIX-01294 treatment induced apoptosis and activated both exogenous and endogenous apoptotic signaling pathways jcancer.orgashpublications.orgnih.gov. Studies in acute T lymphoblastic leukemia cells also show that BIX-01294 induces cell apoptosis nih.gov. In pancreatic ductal adenocarcinoma (PDAC) cells, BIX-01294 robustly induced apoptotic cell death nih.gov. The induction of apoptosis by BIX-01294 in glioma cells has also been reported spandidos-publications.comresearchgate.net.
Modulation of Apoptotic Proteins (e.g., Bcl-2, Bax, Caspase-3, DR4, DR5, c-FLIP, Mcl-1)
BIX-01294 treatment leads to changes in the expression and activity of key proteins involved in regulating apoptosis. Studies in acute T lymphoblastic leukemia cells demonstrated that BIX-01294 inhibits the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax and executioner caspase-3, leading to apoptosis nih.govresearchgate.net. In DLBCL cells, BIX-01294 treatment decreased the expression of the anti-apoptotic protein c-FLIP and downregulated Mcl-1 expression, while upregulating the levels of the death receptors DR4 and DR5, and the pro-apoptotic protein Bax ashpublications.org. Cleaved caspase-3 and cleaved PARP, hallmarks of apoptosis, have been observed to accumulate in glioma cells treated with higher doses of BIX-01294 researchgate.net. BIX-01294 also sensitizes renal cancer cells to TRAIL-induced apoptosis through the downregulation of survivin and upregulation of DR5 expression researchgate.net.
Here is a table summarizing the modulation of some apoptotic proteins by BIX-01294:
| Protein | Effect of BIX-01294 Treatment | Cell Line(s) | Reference |
| Bcl-2 | Expression inhibited | Acute T lymphoblastic leukemia | nih.govresearchgate.net |
| Bax | Expression upregulated | Acute T lymphoblastic leukemia, DLBCL | ashpublications.orgnih.govresearchgate.net |
| Caspase-3 | Expression upregulated, Cleavage/Activation | Acute T lymphoblastic leukemia, Glioma | nih.govresearchgate.netresearchgate.net |
| DR4 | Expression upregulated | DLBCL | ashpublications.org |
| DR5 | Expression upregulated | DLBCL, Renal carcinoma | ashpublications.orgresearchgate.net |
| c-FLIP | Expression decreased | DLBCL | ashpublications.org |
| Mcl-1 | Expression down-regulated | DLBCL | ashpublications.org |
| PARP | Cleavage/Degradation | Glioma | researchgate.net |
| Survivin | Downregulation | Renal carcinoma | researchgate.net |
BIX-01294-Induced Necroptosis and Autophagy-Associated Cell Death
Beyond classical apoptosis, BIX-01294 has been shown to induce other forms of cell death, including necroptosis and autophagy-associated cell death medchemexpress.comfishersci.semedchemexpress.complos.org. BIX-01294 leads to necroptotic cell death in recurrent tumor cells, and this effect can be partially reversed by Necrostatin-1, an inhibitor of necroptosis medchemexpress.commedchemexpress.com. BIX-01294 is also identified as a potent inducer of autophagy tandfonline.complos.orgptbioch.edu.pl. It triggers autophagy and activates ER stress in human DLBCL cells jcancer.orgashpublications.orgnih.gov. In MCF-7 breast cancer cells and HCT116 colon cancer cells, BIX-01294 induces autophagy-dependent and caspase-independent cell death tandfonline.com. Studies in glioma cells also indicate that BIX-01294 induces autophagy or autophagy-associated cell death ptbioch.edu.pl. The induction of autophagy by BIX-01294 may be associated with the selective activation of p53 target genes like p21 and DOR plos.org. Furthermore, G9a/GLP targeting with BIX-01294 can promote autophagy-associated apoptosis in multiple myeloma (MM) cells, partly by inactivating the mTOR/4EBP1 pathway ashpublications.org. Inhibition of autophagy using 3-methyladenine (B1666300) can partially protect against BIX-01294-induced apoptosis in MM cells, further supporting the role of autophagy in BIX-01294-induced cell death ashpublications.org.
Independence of BIX-mediated TRAIL Sensitization from ROS Production
BIX-01294 has been shown to sensitize certain cancer cells, such as renal carcinoma Caki cells, to TRAIL-induced apoptosis. nih.govresearchgate.net This sensitization involves the downregulation of survivin expression and the upregulation of DR5 expression. nih.govresearchgate.net Importantly, studies have indicated that BIX-mediated TRAIL sensitization occurs independently of reactive oxygen species (ROS) production. nih.govresearchgate.net Treatment with ROS scavengers, such as N-acetylcysteine (NAC), trolox, and glutathione (B108866) ethyl ester (GEE), did not affect the apoptosis induced by the combined treatment of BIX-01294 and TRAIL. researchgate.net
Autophagy Modulation
BIX-01294 has been identified as a strong inducer of autophagy in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL), neuroblastoma, colorectal cancer, and breast cancer cells. jcancer.orgnih.govmdpi.comtandfonline.comnih.gov This induction is associated with its inhibitory effect on EHMT2/G9a. tandfonline.comnih.gov
Induction of Autophagic Flux and Formation of Autophagic Vesicles
Treatment with BIX-01294 leads to the accumulation of autophagy vesicles, such as LC3B-positive vesicles, and an increase in LC3B-II levels, which are markers of autophagosome formation. mdpi.comfrontiersin.org Studies using GFP-LC3 puncta formation and the accumulation of LC3-II have demonstrated that BIX-01294 enhances autophagic activation. tandfonline.comnih.gov Furthermore, inhibition of these phenomena by agents like chloroquine (B1663885), which blocks autophagosome-lysosome fusion, indicates that BIX-01294 activates autophagic flux. tandfonline.comnih.govresearchgate.net
Role of Reactive Oxygen Species (ROS) in BIX-01294-Induced Autophagy
Research suggests that intracellular ROS accumulation plays a role in BIX-01294-induced autophagy. tandfonline.comnih.govresearchgate.net BIX-01294 treatment can lead to the accumulation of intracellular ROS, including mitochondrial superoxide (B77818) via NADPH oxidase activation, hydrogen peroxide, and changes in glutathione redox potential. tandfonline.comnih.gov Treatment with ROS scavengers like N-acetyl-L-cysteine (NAC) or NADPH oxidase inhibitors such as diphenyleneiodonium (B1195379) chloride (DPI) has been shown to decrease BIX-induced LC3-II accumulation and GFP-LC3 puncta formation, indicating that ROS are upstream of autophagy in this context. tandfonline.comnih.gov
Activation of Autophagy-Related Genes (e.g., Beclin-1, ATG5, ATG7, LC3B)
BIX-01294 treatment has been shown to activate the expression of several key autophagy-related genes. Studies have reported increased mRNA and/or protein levels of LC3B, Beclin-1 (BECN1), ATG5, and ATG7 in various cell lines upon BIX-01294 exposure. nih.govmdpi.comtandfonline.comptbioch.edu.plresearchgate.net For instance, in DLBCL cells, BIX-01294 elevated the mRNA levels of LC3B, Beclin-1, ATG5, and ATG7. nih.gov In breast cancer cells, BIX-01294 increased the protein levels of Beclin-1 and ATG12-ATG5 conjugates. tandfonline.com Silencing of genes like BECN1, ATG5, and ATG7 has been shown to suppress BIX-mediated autophagy, highlighting their essential roles in this process. tandfonline.comptbioch.edu.plresearchgate.net
Cell Cycle Perturbations
BIX-01294 has been observed to induce cell cycle arrest in various cancer cell types. jcancer.orgnih.govnih.gov
Induction of G0/G1 Phase Cell Cycle Arrest
Multiple studies have demonstrated that BIX-01294 treatment leads to cell cycle arrest specifically in the G0/G1 phase. jcancer.orgnih.govnih.govmdpi.comresearchgate.net This effect has been observed in human DLBCL cells and acute T lymphoblastic leukemia cells, among others. jcancer.orgnih.govnih.govresearchgate.net For example, flow cytometry analysis in DLBCL cells treated with BIX-01294 showed an increased cell population in the G1 phase, accompanied by a decrease in the S phase population. jcancer.orgresearchgate.net The mechanism underlying this G0/G1 arrest involves the upregulation of cell cycle inhibitor proteins such as P21 (CDKN1A) and a decrease in cyclin E levels. jcancer.orgnih.govmdpi.comresearchgate.net
Cell Cycle Distribution in DLBCL Cells Treated with BIX-01294 jcancer.orgresearchgate.net
| Cell Line | BIX-01294 Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U2932 | 0 | ~40-45 | ~45-50 | ~5-10 |
| U2932 | 2.5 | Increased | Decreased | - |
| U2932 | 5 | Increased | Decreased | - |
| U2932 | 10 | Increased | Decreased | - |
| SUDHL2 | 0 | ~50-55 | ~40-45 | ~5-10 |
| SUDHL2 | 2.5 | Increased | Decreased | - |
| SUDHL2 | 5 | Increased | Decreased | - |
| SUDHL2 | 10 | Increased | Decreased | - |
Note: Specific percentage changes for all concentrations were not available in the provided snippets, but the trend of increased G1 and decreased S phase was consistently reported. jcancer.orgresearchgate.net
mRNA Expression Levels of Cell Cycle Regulators in DLBCL Cells Treated with BIX-01294 jcancer.orgresearchgate.net
| Cell Line | BIX-01294 Concentration (µM) | P21 mRNA Level | Cyclin E mRNA Level |
| U2932 | 0 | Baseline | Baseline |
| U2932 | 2.5 | Increased | Decreased |
| U2932 | 5 | Increased | Decreased |
| U2932 | 10 | Increased | Decreased |
| SUDHL2 | 0 | Baseline | Baseline |
| SUDHL2 | 2.5 | Increased | Decreased |
| SUDHL2 | 5 | Increased | Decreased |
| SUDHL2 | 10 | Increased | Decreased |
| WSU-DLCL2 | 0 | Baseline | Baseline |
| WSU-DLCL2 | 2.5 | Increased | Decreased |
| WSU-DLCL2 | 5 | Increased | Decreased |
| WSU-DLCL2 | 10 | Increased | Decreased |
Note: Data indicates a dose-dependent increase in P21 mRNA and decrease in Cyclin E mRNA levels upon BIX-01294 treatment. jcancer.orgresearchgate.net
Upregulation of Cell Cycle Inhibitors (e.g., P21)
Treatment with BIX-01294 has been observed to induce cell cycle arrest, notably in the G0/G1 phase, across various cell types, including acute T lymphoblastic leukemia cells and diffuse large B-cell lymphoma (DLBCL) cells. nih.govjcancer.orgresearchgate.net A significant mechanism contributing to this arrest is the upregulation of cell cycle inhibitor proteins, such as P21 (also known as Cdkn1a). nih.govjcancer.orgresearchgate.netnih.gov Studies have demonstrated that BIX-01294 treatment leads to increased mRNA levels of P21. jcancer.orgresearchgate.net For instance, in DLBCL cells, BIX-01294 caused G1 phase arrest accompanied by increased P21 mRNA levels and decreased cyclin E levels. jcancer.orgresearchgate.net Similarly, in ovine foetal pulmonary arterial smooth muscle cells, BIX-01294 specifically upregulated p21 expression, which was found to be at least partially required for the observed inhibition of cell proliferation. nih.gov While P21 upregulation is a consistent finding, the extent to which it is dependent on p53 activation can vary depending on the cell type. nih.gov
Impact on Gene Expression and Transcriptional Regulation
BIX-01294's primary mode of action as a G9a/GLP inhibitor directly impacts gene expression by altering histone methylation patterns. medchemexpress.comnih.govresearchgate.netnih.govmdpi.com The reduction in H3K9me2 levels mediated by BIX-01294 can lead to the derepression of genes that were previously silenced through this epigenetic mark. researchgate.net Comparative transcriptomic analyses have revealed that BIX-01294 treatment results in the deregulation of a significant number of genes across different cell contexts. nih.govmdpi.com
Upregulation of Canonical p53 Targets (e.g., Cdkn1a/p21, Gadd45a)
A notable consequence of BIX-01294 treatment is the significant upregulation of canonical p53 target genes, including Cdkn1a (P21) and Gadd45a. medchemexpress.comnih.govbiorxiv.orgresearchgate.net This effect has been observed in various cell lines, particularly in recurrent tumor cells. medchemexpress.comnih.govbiorxiv.orgresearchgate.net Research suggests that the p53 signaling axis remains intact in these cells and that the upregulation of these target genes is a response to G9a inhibition. nih.govbiorxiv.org While p53 appears to be required for the full induction of P21 and Gadd45a in some contexts, studies also suggest that G9a may regulate the expression of these genes, in part, through p53-independent mechanisms, potentially involving H3K9 methylation directly. biorxiv.org
Quantitative data illustrating the upregulation of p53 targets by BIX-01294 can be seen in studies using recurrent tumor cell lines. For example, qPCR analysis demonstrated significant upregulation of Cdkn1a (p21) and Gadd45a in BIX-treated recurrent tumor cell lines. nih.govbiorxiv.orgresearchgate.net
Effects on Tumor Suppressor Protein Expression (e.g., P15)
In addition to P21, BIX-01294 has been shown to influence the expression of other tumor suppressor proteins. Studies in acute T lymphoblastic leukemia cells have indicated that BIX-01294 promotes the expression of the tumor suppressor protein P15. nih.gov This upregulation of P15 contributes to the inhibitory effects of BIX-01294 on the proliferation of these leukemia cells. nih.gov
Influence on DNA Demethylase Expression (e.g., DNMT1)
BIX-01294 has been reported to suppress the expression of DNA demethylase 1 (DNMT1). nih.gov DNMT1 is a key enzyme involved in maintaining DNA methylation patterns during replication. plos.org The relationship between G9a-mediated H3K9 methylation and DNA methylation is complex, with H3K9me2 potentially providing a docking site for the recruitment of DNMT1 to specific gene promoters. plos.orgspandidos-publications.com By inhibiting G9a and reducing H3K9me2, BIX-01294 may indirectly influence DNA methylation levels, potentially contributing to gene re-expression. plos.orgoncotarget.com Studies have suggested that BIX-01294 could potentially reduce global 5mC levels by affecting DNMT1 recruitment. plos.org
Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stability and Angiogenesis-Related Genes (e.g., VEGF)
BIX-01294 has demonstrated effects on the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the expression of angiogenesis-related genes like Vascular Endothelial Growth Factor (VEGF). nih.govspandidos-publications.comspandidos-publications.comresearchgate.netcrimsonpublishers.com HIF-1α is a crucial regulator of cellular responses to hypoxia and plays a significant role in tumor growth and angiogenesis. nih.govspandidos-publications.comspandidos-publications.com BIX-01294 has been shown to dose-dependently decrease HIF-1α levels and reduce its half-life. nih.govresearchgate.net This is accompanied by decreased expression of Proline Hydroxylase 2 (PHD2) and von Hippel-Lindau protein (pVHL) under hypoxic conditions. nih.govresearchgate.net Furthermore, BIX-01294 significantly reduces the mRNA expression and secretion of VEGF under hypoxic conditions. nih.govresearchgate.net These effects contribute to a remarkable decrease in angiogenic activity induced by VEGF. nih.gov The mechanisms involved may include the suppression of VEGFR-2 signaling and modulation of the actin cytoskeleton. nih.gov Additionally, BIX-01294 has been reported to suppress mTOR signaling and increase the phosphorylation of eIF2α, which are related to the translational regulation of HIF-1α expression. spandidos-publications.comspandidos-publications.com
Epigenetic Regulation of Host Defense Peptide Synthesis
Research indicates that BIX-01294, as an inhibitor of histone methyltransferases, plays a role in the epigenetic regulation of host defense peptide (HDP) synthesis. nih.govnih.govmdpi.commdpi.comfrontiersin.org HDPs are essential components of the innate immune system. nih.govmdpi.comfrontiersin.org Studies, particularly in chicken macrophage cell lines and peripheral blood mononuclear cells, have shown that BIX-01294 can induce the expression of HDP genes. nih.govnih.govmdpi.commdpi.com This induction highlights the influence of histone methylation on the transcriptional regulation of genes involved in the innate immune response. nih.govnih.gov Furthermore, a synergistic effect on HDP induction has been observed when BIX-01294 is combined with histone deacetylase inhibitors (HDACi), suggesting a complex interplay between different epigenetic modifications in regulating HDP synthesis. nih.govnih.govmdpi.comfrontiersin.org
Table 1: Summary of BIX-01294's Effects on Gene and Protein Expression
| Target Protein/Gene | Effect of BIX-01294 Treatment | Relevant Section |
| P21 (Cdkn1a) | Upregulation | 3.4.2, 3.5.1 |
| Gadd45a | Upregulation | 3.5.1 |
| P15 | Upregulation | 3.5.2 |
| DNMT1 | Suppression of expression | 3.5.3 |
| HIF-1α | Decreased levels and stability | 3.5.4 |
| VEGF (mRNA and secretion) | Reduction | 3.5.4 |
| Host Defense Peptides (HDPs) | Induction of expression | 3.5.5 |
Table 2: Cell Cycle Analysis Data (Example based on search results)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) |
| MOLT-4 (Acute T lymphoblastic leukemia) | BIX-01294 | Increased | Decreased |
| Jurkat (Acute T lymphoblastic leukemia) | BIX-01294 | Increased | Decreased |
| U2932 (DLBCL) | BIX-01294 (various concentrations) | Increased (dose-dependent) | Decreased (dose-dependent) |
| SUDHL2 (DLBCL) | BIX-01294 (various concentrations) | Increased (dose-dependent) | Decreased (dose-dependent) |
| Ovine Foetal PASMCs | BIX-01294 | Induced arrest | Not specified as percentage change |
Note: Specific percentage changes for MOLT-4 and Jurkat cells were not available in the provided snippets, only the general trend of increase/decrease.
Table 3: Fold Change in Gene Expression (Example based on search results for p53 targets)
| Gene | Cell Line | Treatment (BIX-01294 concentration) | Fold Change vs Control | Source |
| Cdkn1a (p21) | Recurrent tumor cell lines | 1 μM | Significantly upregulated | medchemexpress.comnih.govbiorxiv.orgresearchgate.net |
| Gadd45a | Recurrent tumor cell lines | 1 μM | Significantly upregulated | medchemexpress.comnih.govbiorxiv.orgresearchgate.net |
| P21 | Ovine Foetal PASMCs | Not specified (treated for 24h) | ~3.7-fold difference | nih.gov |
Note: Specific fold change values for Cdkn1a and Gadd45a in recurrent tumor cell lines were consistently described as "significantly upregulated" across multiple sources, but exact numerical fold changes were not consistently provided in the snippets. The ~3.7-fold difference for P21 in ovine foetal PASMCs was explicitly mentioned in one source.
Influence on Cellular Differentiation and Reprogramming
The ability of BIX-01294 to alter histone methylation patterns positions it as a significant tool in manipulating cellular differentiation and inducing pluripotency. Its effects have been observed across different cell types and even in plant systems, highlighting a conserved role for H3K9 methylation in regulating cell fate transitions.
Enhancement of Induced Pluripotent Stem Cell (iPSC) Generation
BIX-01294 has been shown to enhance the efficiency of induced pluripotent stem cell (iPSC) generation from somatic cells. Reprogramming somatic cells into iPSCs typically involves the introduction of specific transcription factors, such as the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) nih.govamericanelements.com. However, the efficiency of this process can be low americanelements.com. BIX-01294, as an inhibitor of G9a, facilitates this reprogramming by reducing the repressive H3K9me2 marks at the promoters of pluripotency-associated genes, thereby promoting their activation americanelements.com.
Studies have demonstrated that BIX-01294 can enhance reprogramming efficiency when used in combination with a reduced set of transcription factors. For instance, it has been shown to enable the reprogramming of mouse embryonic fibroblasts (MEFs) transduced with only Oct4 and Klf4 americanelements.com. This suggests that inhibiting G9a-mediated H3K9me2 is sufficient to compensate, at least partially, for the absence of other key reprogramming factors like Sox2. The compound is thought to facilitate a shift in the epigenetic balance from a silenced state of pluripotency genes to an active transcriptional state.
BIX-01294 has been utilized in various reprogramming strategies, including those involving neural progenitor cells and MEFs, often in conjunction with other small molecules or genetic factors to improve the yield and kinetics of iPSC generation. Its role in modulating H3K9me2 levels is considered a major factor influencing cellular reprogramming fishersci.nlguidetopharmacology.org.
Promotion of Endothelial Differentiation of Adipose-Derived Mesenchymal Stem Cells
BIX-01294 has been reported to promote the differentiation of human adipose-derived mesenchymal stem cells (ADSCs) into endothelial cells tocris.com. ADSCs are multipotent cells with the capacity to differentiate into various lineages, including endothelial cells, which is of significant interest for regenerative medicine applications, particularly in vascular repair.
Research indicates that treatment with BIX-01294 enhances the expression of endothelial markers and factors associated with blood vessel formation in ADSCs. This pro-differentiation effect is attributed to its epigenetic modifying activity, likely through the inhibition of G9a and the subsequent reduction of repressive H3K9me2 marks at genes critical for endothelial lineage specification tocris.com. While ADSCs have inherent potential for vascular cell differentiation, epigenetic modifications mediated by compounds like BIX-01294 can improve this process.
Effects on Microspore Totipotency and Embryogenesis Initiation in Plants
Beyond mammalian systems, BIX-01294 has also demonstrated effects on cellular reprogramming and embryogenesis in plants, specifically in the context of stress-induced microspore embryogenesis. Microspore embryogenesis is a process where haploid microspores are reprogrammed to follow an embryogenic pathway, leading to the formation of haploid embryos. This process involves significant epigenetic remodeling.
Studies in Brassica napus (rapeseed) and Hordeum vulgare (barley) have shown that BIX-01294 promotes stress-induced microspore totipotency and enhances the initiation of embryogenesis. The mechanism involves the reduction of bulk H3K9 methylation at early stages of culture. Low levels of H3K9 methylation are associated with microspore reprogramming and the acquisition of totipotency. BIX-01294 treatment leads to diminished H3K9 methylation, facilitating this early reprogramming phase.
However, the effect of BIX-01294 is dependent on the duration of treatment. While short-term treatment promotes embryogenesis initiation, long-term exposure can hinder the progression of embryo differentiation. This suggests that while reduced H3K9 methylation is beneficial for initiating reprogramming and totipotency, increased H3K9 methylation may be required for later stages of embryo development and differentiation. BIX-01294's ability to modulate H3K9 methylation levels offers a pharmacological approach to potentially enhance microspore embryogenesis efficiency, particularly in species that are typically recalcitrant to this process.
Therapeutic and Research Applications of Bix 01294 in Disease Models
Oncology Research
Research into BIX-01294 in oncology has demonstrated its potential to inhibit cancer cell growth and induce cell death in a range of malignancies. jcancer.orgnih.govresearchgate.net
BIX-01294 has shown anti-proliferative and pro-apoptotic effects in several cancer cell lines, highlighting its broad potential as an anti-cancer agent or as a sensitizer (B1316253) to other therapies. jcancer.orgnih.govresearchgate.netresearchgate.net
In human DLBCL cells, BIX-01294 has been shown to inhibit proliferation and induce apoptosis. Studies indicate that BIX-01294 triggers G1 phase cell cycle arrest by increasing p21 levels and decreasing cyclin E levels. jcancer.orgnih.govresearchgate.netnih.gov Furthermore, BIX-01294 activates both endogenous and exogenous apoptotic pathways in DLBCL cells. jcancer.orgnih.govnih.gov The induction of endoplasmic reticulum (ER) stress appears to be one of the mechanisms underlying BIX-01294-induced apoptosis in DLBCL cells, involving the upregulation of ATF3 and ATF4. jcancer.orgnih.govnih.gov
BIX-01294 has demonstrated inhibitory effects on the proliferation of acute T lymphoblastic leukemia (T-ALL) cells, such as MOLT-4 and Jurkat cell lines. researchgate.netnih.gov Research indicates that BIX-01294 induces apoptosis in these cells. researchgate.netnih.gov It upregulates the cell cycle inhibitor p21, leading to cell cycle arrest in the G0/G1 phase. researchgate.netnih.gov Additionally, BIX-01294 suppresses the expression of DNA methyltransferase 1 (DNMT1) and promotes the expression of the tumor suppressor protein p15, contributing to the inhibition of proliferation in MOLT-4 and Jurkat cells. researchgate.netnih.gov BIX-01294 downregulates histone H3K9 mono- and di-methylation levels in these cells. nih.gov In the context of T-ALL cell migration, BIX-01294 has been shown to impair the migration of Jurkat and CCRF-CEM cells in response to CXCL12. csic.es
Here is a summary of findings in Acute T Lymphoblastic Leukemia cell lines:
| Cell Line | Effect on Proliferation | Effect on Apoptosis | Cell Cycle Arrest | Gene/Protein Modulation | Citation |
| MOLT-4 | Inhibited | Induced | G0/G1 Phase | ↑ p21, ↓ DNMT1, ↑ p15, ↓ H3K9me1/me2 | researchgate.netnih.gov |
| Jurkat | Inhibited | Induced | G0/G1 Phase | ↑ p21, ↓ DNMT1, ↑ p15, ↓ H3K9me1/me2 | researchgate.netnih.gov |
| Jurkat | Impaired migration | N/A | N/A | Impaired migration in response to CXCL12 | csic.es |
| CCRF-CEM | Impaired migration | N/A | N/A | Impaired migration in response to CXCL12 | csic.es |
Studies have reported that BIX-01294 inhibits tumor cell growth and induces apoptosis in bladder cancer cells. amegroups.cndergipark.org.trnih.govresearchgate.netnih.gov BIX-01294 induces caspase-dependent apoptosis in human bladder cancer cell lines, such as T24 and 5637, in a concentration-dependent manner. nih.gov The mechanism involves the stimulation of ER stress and the upregulation of PMAIP1 through DDIT3 upregulation. nih.govnih.gov Furthermore, BIX-01294 leads to the downregulation of the deubiquitinase USP9X, which in turn reduces MCL1 expression, ultimately contributing to apoptosis. nih.govnih.gov
Here is a summary of findings in Bladder Cancer cell lines:
| Cell Line | Effect on Proliferation | Effect on Apoptosis | Key Mechanism Involved | Citation |
| T24 | Inhibited | Induced (caspase-dependent) | ER stress, PMAIP1-USP9X-MCL1 axis | nih.govnih.gov |
| 5637 | Inhibited | Induced (caspase-dependent) | ER stress, PMAIP1-USP9X-MCL1 axis | nih.govnih.gov |
| Bladder Cancer Cells (general) | Inhibited growth | Induced | ER stress pathway | amegroups.cnresearchgate.net |
BIX-01294 has been investigated for its effects on glioma and glioblastoma cells, including the U251 cell line. Single treatment with BIX-01294 has been shown to inhibit proliferation and induce apoptosis in U251 cells in a dose-dependent manner. nih.govnih.gov At concentrations of 1, 2, 4, and 8 µmol/l for 24 hours, the proliferation rates of U251 cells were 94.12% ± 3.41, 78.83% ± 2.25, 53.68% ± 2.54, and 21.04% ± 2.07, respectively. nih.gov The apoptosis rates at these concentrations were 3.67% ± 1.42, 16.42% ± 5.18, 35.18% ± 3.26, and 57.52% ± 4.37, respectively, showing a concentration-dependent increase. nih.gov
However, sequential treatment with low-dose BIX-01294 has been observed to increase glioblastoma cell migration and metastasis in U251 cells, inducing changes in epithelial-mesenchymal transition (EMT) markers and increasing cancer stem cell-associated markers. nih.gov Sequential low-dose treatment did not significantly influence cell survival or apoptosis. nih.gov
BIX-01294 has also been explored in combination with temozolomide (B1682018) (TMZ) in U251 and LN18 glioma cells. frontiersin.orgfigshare.com While U251 cells were reported to be resistant to single treatment with either BIX-01294 or TMZ in one study frontiersin.org, another study showed dose-dependent inhibition of proliferation and induction of apoptosis with BIX-01294 alone in U251 cells nih.gov. Pre-treatment or post-treatment with BIX-01294 was found to sensitize glioma cells to TMZ, although the additive effect was stronger in LN18 cells compared to U251 cells. frontiersin.orgfigshare.com
Here is a summary of findings in U251 Glioblastoma cells:
| Treatment Type | Concentration/Condition | Effect on Proliferation | Effect on Apoptosis | Other Effects | Citation |
| Single Treatment | 1-8 µmol/l (24h) | Inhibited (dose-dependent) | Induced (dose-dependent) | ↓ Bcl-2, ↑ Bax, ↑ caspase-3, ↑ caspase-9 | nih.gov |
| Single Treatment | Dose-dependent | Suppressed | Induced | N/A | nih.gov |
| Sequential Low-Dose | Low Dose | No significant effect | No significant effect | ↑ Migration, ↑ Metastasis, ↑ EMT markers, ↑ Cancer stem cell markers, ↑ Neurosphere formation | nih.gov |
| Combination with TMZ | Pre/Post-treatment | Additive effect (less strong than in LN18) | Sensitization to TMZ | N/A | frontiersin.orgfigshare.com |
BIX-01294 has demonstrated anti-proliferative and pro-apoptotic activities in human renal carcinoma cell lines, including Caki, ACHN, and A498 cells. researchgate.netnih.govresearchgate.net Combined treatment with BIX-01294 and TRAIL (TNF-related apoptosis-inducing ligand) markedly induced apoptosis in these cell lines. researchgate.netnih.govresearchgate.net In Caki cells, BIX-01294 facilitates TRAIL-mediated apoptosis through the downregulation of survivin expression and the upregulation of death receptor 5 (DR5) expression. nih.govresearchgate.net This sensitization to TRAIL-induced apoptosis by BIX-01294 in Caki cells is caspase-dependent. researchgate.net Interestingly, this sensitization appears to be independent of G9a histone methyltransferase activity in Caki cells. nih.govresearchgate.net
Here is a summary of findings in Renal Cancer cell lines:
| Cell Line | Treatment Combination | Effect on Apoptosis | Key Mechanism Involved | Citation |
| Caki | BIX-01294 + TRAIL | Markedly Induced | ↓ Survivin, ↑ DR5, Caspase-dependent, G9a-independent | researchgate.netnih.govresearchgate.net |
| ACHN | BIX-01294 + TRAIL | Markedly Induced | N/A | researchgate.netnih.govresearchgate.net |
| A498 | BIX-01294 + TRAIL | Markedly Induced | N/A | researchgate.netnih.govresearchgate.net |
Anti-cancer Activities in Various Malignancies
Breast Cancer (MCF-7, SKBr3 cells)
Studies have investigated the effects of BIX-01294 on breast cancer cell lines, including estrogen receptor (ESR)-positive MCF-7 and ESR-negative SKBr3 cells. BIX-01294 has been observed to induce autophagy-dependent and caspase-independent cell death in both MCF-7 and SKBr3 breast cancer cells, as well as in primary human breast cancer cells nih.govresearchgate.nettandfonline.com. Research indicates that BIX-01294 potentiates this cell death through EHMT2 dysfunction and the accumulation of intracellular reactive oxygen species (ROS) nih.govresearchgate.nettandfonline.com.
Data from studies show that BIX-01294 treatment leads to a dose-dependent decrease in cell viability in SKBr3 and HCT116 cells. tandfonline.com
| Cell Line | BIX-01294 Concentration | Cell Viability (% of Control) | Citation |
| SKBr3 | Indicated concentrations | Dose-dependent decrease | tandfonline.com |
| MCF-7 | Indicated concentrations | Dose-dependent decrease | tandfonline.com |
BIX-01294 treatment has also been shown to enhance LC3-II levels and decrease H3K9me2 levels in both SKBr3 and HCT116 cells, without activating CASP9 or CASP3 tandfonline.com. SKBr3 cells have been reported to be particularly sensitive to G9a inhibition by BIX-01294, with an IC50 below 1 µM, which is consistent with previous findings biorxiv.orgnih.gov. This sensitivity correlates with elevated expression of RIPK3 in SKBr3 cells compared to resistant cell lines like MCF7 biorxiv.orgnih.gov. Furthermore, BIX-01294 treatment induced significant increases in TNF levels in recurrent breast cancer cell lines biorxiv.orgnih.gov.
Colon Cancer (HCT116 cells)
BIX-01294 has demonstrated effects on colon cancer cells, specifically the HCT116 cell line. Similar to breast cancer cells, BIX-01294 has been shown to potentiate autophagy-dependent and caspase-independent cell death in HCT116 colon cancer cells and primary human colon cancer cells nih.govresearchgate.nettandfonline.com. This effect is mediated through EHMT2 dysfunction and the accumulation of intracellular ROS nih.govresearchgate.nettandfonline.com.
In HCT116 cells, BIX-01294 treatment resulted in a dose-dependent decrease in cell viability tandfonline.com.
| Cell Line | BIX-01294 Concentration | Cell Viability (% of Control) | Citation |
| HCT116 | Indicated concentrations | Dose-dependent decrease | tandfonline.com |
BIX-01294 also increased LC3-II levels and decreased H3K9me2 levels in HCT116 cells tandfonline.com. Research also suggests that BIX-01294, as an inhibitor of EHMT2, can induce cell apoptosis via the upregulation of CHOP expression in liver cancer cell lines, and EHMT2 knockdown in HCT116 cells also resulted in CHOP upregulation nih.gov.
Nasopharyngeal Carcinoma
The impact of BIX-01294 on nasopharyngeal carcinoma (NPC) has been investigated, particularly in cell lines such as CNE1 and CNE2. G9a expression is significantly higher in NPC tumor tissues compared to normal nasopharyngeal tissues nih.gov. Pharmacological inhibition of G9a by BIX-01294 inhibited proliferation and induced caspase-independent apoptosis in NPC cells in vitro nih.govresearchgate.net.
Treatment with BIX-01294 induced autophagosome accumulation, which exacerbated its cytotoxic activity in NPC cells nih.gov. Mechanistic studies indicate that BIX-01294 impairs autophagosomes by initiating autophagy in a Beclin-1-independent manner and hinders autophagic degradation by inhibiting lysosomal cathepsin D activation, leading to lysosomal dysfunction nih.gov. BIX-01294's ability to suppress tumor growth in NPC may be linked to its inhibition of autophagic flux nih.govresearchgate.net.
BIX-01294 has also been shown to enhance the chemosensitivity of NPC cells to chemotherapeutic drugs, including cisplatin (B142131) researchgate.netnih.gov. This enhanced sensitivity is dependent on autophagy-induced pyroptosis nih.gov. BIX-01294 combined with cisplatin treatment induced pyroptosis in SGC-7901 NPC cells, characterized by cell swelling, bubble formation, increased Annexin V and propidium (B1200493) iodide double positivity, and cleavage of gasdermin E (GSDME) and caspase-3 researchgate.netnih.gov. The deficiency of GSDME completely shifted this pyroptosis to apoptosis nih.gov.
Ewing's Sarcoma (Reduction of Metastatic Potential)
Research highlights the role of G9a in Ewing's Sarcoma (EWS) and the potential of BIX-01294 in reducing its metastatic potential. Overexpression of G9a in tumors from EWS patients correlates with a poor prognosis and increased likelihood of metastasis idibell.catnih.govmdpi.comnih.gov. G9a is an enzyme that modifies DNA epigenetic signals, influencing gene transcription idibell.cat.
Preclinical studies using BIX-01294, a G9a inhibitor, have shown promise in reducing metastasis in EWS idibell.catnih.gov. In vitro studies demonstrated a significant decrease in cell proliferation and processes involved in metastatic development, including migration, adhesion, invasion, and clonogenic capacity, after treatment with BIX-01294 idibell.catnih.gov.
Furthermore, in vivo studies using mouse models of EWS showed that BIX-01294 slowed primary tumor growth and significantly reduced metastatic development idibell.catnih.gov. This reduction in lung metastases was observed in two different mouse models, regardless of the aggressiveness of tumor growth nih.gov. The mechanism involves the epigenetic regulation of NEU1, where G9a inhibition leads to the upregulation of NEU1, which in turn impairs migration, invasion, and clonogenic capacity of EWS cell lines nih.govnih.gov.
Pancreatic Ductal Adenocarcinoma (PDAC)
Studies have explored the effects of BIX-01294 on Pancreatic Ductal Adenocarcinoma (PDAC) cells. BIX-01294 has been found to significantly inhibit the growth of PDAC cells both in vitro and in vivo, and robustly induce apoptotic cell death nih.govresearchgate.net.
Research indicates that BIX-01294 inhibits glutaminase (B10826351) (GLS) activity in PDAC cells nih.govresearchgate.net. This inhibition impacts mitochondrial metabolism, increasing the cellular NADP+/NADPH ratio and decreasing the ratio of reduced-to-oxidized glutathione (B108866) (GSH:GSSG) nih.govresearchgate.net. BIX-01294 also decreased GSH levels and increased ROS levels in PDAC cells nih.govresearchgate.net. Supplementation with N-acetyl-L-cysteine (NAC) was shown to rescue PDAC cells from BIX-01294-induced apoptosis nih.govresearchgate.net. The inhibition of GLS transcription by BIX-01294 appears to occur through the inhibition of Jumonji-domain histone demethylases, rather than G9a histone methyltransferase activity in this context nih.gov.
BIX-01294 has also been identified as one of the epigenetic enzyme inhibitors that induced a significant reduction in cell viability in different human PDAC cell lines (SKPC-1, MIA PaCa-2, and BxPC-3), including gemcitabine-resistant cells nih.gov.
Gastric Cancer
BIX-01294 has been investigated for its effects on gastric cancer cells. Studies have shown that BIX-01294 can induce autophagic flux in gastric cancer cell lines at low concentrations and directly activate autophagy-associated cell death at high concentrations nih.govnih.gov. The ability of BIX-01294 to induce death in gastric cancer cell lines like SGC-7901, MKN-45, and AGS increases with dosage nih.gov.
A low concentration of BIX-01294 (1 μM) has been shown to enhance the sensitivity of gastric cancer cells to chemotherapy, resulting in significantly reduced cell viability when combined with drugs like cisplatin nih.govnih.gov. The combination of BIX-01294 and cisplatin induced GSDME-mediated pyroptosis in SGC-7901 cells, a process characterized by specific cellular morphological changes and the cleavage of GSDME and caspase-3 nih.govnih.gov. This pyroptosis was dependent on the activation of autophagic flux nih.govnih.gov. In vivo studies also demonstrated that BIX-01294 combined with cisplatin inhibited tumor growth nih.govnih.gov.
Research also indicates that G9a promotes cell proliferation and suppresses autophagy in gastric cancer by directly activating mTOR mdpi.comresearchgate.net. Knockdown of G9a or treatment with BIX-01294 significantly reduced cell growth by inducing cell cycle arrest and autophagy in gastric cancer cells mdpi.comresearchgate.net.
Sensitization to Chemotherapeutic Agents (e.g., Temozolomide, Cisplatin)
BIX-01294 has been shown to sensitize various cancer cell types to conventional chemotherapeutic agents, including Temozolomide (TMZ) and Cisplatin.
In glioma cells, BIX-01294 has been found to enhance the cytotoxic effects of TMZ researchgate.netresearchgate.netfrontiersin.orgnih.gov. Both pre-treatment and post-treatment with BIX-01294 sensitized human glioma cell cultures (LN18 and U251) to TMZ, leading to reduced cell viability, apoptotic alterations, and increased apoptosis markers researchgate.netresearchgate.netfrontiersin.orgnih.gov. This sensitization was also observed in glioma stem-like cells researchgate.netresearchgate.netfrontiersin.orgnih.gov. The mechanism may involve the induction of autophagy nih.gov.
BIX-01294 has also been shown to increase the sensitivity of cancer cells to Cisplatin. In nasopharyngeal carcinoma, BIX-01294 enhanced chemosensitivity to cisplatin by inducing autophagy-dependent pyroptosis researchgate.netnih.gov. In gastric cancer cells, a low concentration of BIX-01294 significantly increased sensitivity to cisplatin nih.govnih.gov. Furthermore, in hepatocellular carcinoma cells, inhibition of G9a with BIX-01294 attenuated cisplatin resistance, leading to significantly inhibited proliferation and increased apoptosis when combined with cisplatin nih.gov. This may involve the down-regulation of cell cycle and DNA repair processes nih.gov. BIX-01294 also increased the therapeutic efficacy of cisplatin treatment in ovarian cancer cells that had reduced expression of ZNF711 nih.gov.
Role in Modulating Tumor Growth and Metastasis
BIX-01294's inhibitory effect on G9a and GLP has been investigated for its impact on tumor growth and metastasis in several cancer types. Studies have indicated that G9a is associated with increased probability of metastasis in Ewing's Sarcoma, and its overexpression can indicate an adverse prognosis. idibell.catresearchgate.net Treatment with BIX-01294 has shown promise in preclinical models of this disease. In vitro studies demonstrated that BIX-01294 significantly decreased cell proliferation and inhibited various processes involved in metastatic development, including migration, adhesion, invasion, and clonogenic capacity. idibell.catresearchgate.net Furthermore, in mouse models of Ewing's Sarcoma, BIX-01294 treatment slowed primary tumor growth and reduced metastatic development in a significant percentage of models tested. idibell.catresearchgate.net
Beyond Ewing's Sarcoma, BIX-01294 treatment has been shown to reduce cell proliferation in other cancer cell lines, such as certain leukemia cell lines, human germ cell tumors, and squamous neck carcinoma. frontiersin.org Pre-treatment of cells with BIX-01294 before injection into mice resulted in the formation of significantly smaller tumors compared to untreated cells, suggesting that G9a inhibition can effectively reduce tumor growth and metastatic potential. frontiersin.org BIX-01294 has also demonstrated the ability to inhibit cell proliferation and induce apoptosis in a range of cancer types, including diffuse large B-cell lymphoma (DLBCL), T lymphoblastic leukemia, bladder cancer, glioma tumor, and renal cancer. jcancer.org
However, some studies have presented contrasting findings depending on the cancer type and treatment parameters. For instance, sequential treatment with low-dose BIX-01294 was observed to increase the migration and metastatic potential of glioblastoma cells in vitro and in vivo. nih.gov This effect was potentially linked to the regulation of epithelial-mesenchymal transition (EMT)-associated gene expression and an increase in markers associated with cancer stem cells. nih.gov
Induction of Pyroptosis (GSDME-mediated)
BIX-01294 has been implicated in the induction of pyroptosis, a form of programmed cell death characterized by inflammation and cell lysis, particularly in the context of enhancing chemotherapy effects. Research has shown that BIX-01294 can enhance pyroptosis induced by cisplatin in gastric cancer cells. frontiersin.orgnih.govfrontiersin.org This enhancement is mediated through the activation of GSDME (Gasdermin E). frontiersin.orgnih.govfrontiersin.orgmdpi.com Studies using gastric cancer cell lines, such as SGC-7901, have demonstrated that the combination of BIX-01294 and cisplatin induces GSDME-mediated pyroptosis. nih.govfrontiersin.org Notably, knocking out GSDME in these cells converted the cell death mechanism from pyroptosis to apoptosis under the same treatment conditions, highlighting the critical role of GSDME in this process. frontiersin.org The induction of GSDME-mediated pyroptosis by BIX-01294 in combination with cisplatin has been shown to be dependent on the activation of autophagic flux. nih.gov GSDME is considered a tumor suppressor gene in gastric cancer, and its reduced expression has been associated with a poor prognosis in patients undergoing cisplatin treatment. mdpi.com
Angiogenesis Inhibition via VEGFR-2 Signaling and Actin Cytoskeletal Remodeling
BIX-01294 has also demonstrated inhibitory effects on angiogenesis, the process of new blood vessel formation crucial for tumor growth and metastasis. Studies have shown that BIX-01294 can inhibit the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of tumor growth and angiogenesis, and subsequently inhibit VEGF-induced angiogenesis. nih.gov BIX-01294 was found to decrease HIF-1α levels in HepG2 human hepatocellular carcinoma cells. nih.gov
The compound has been shown to remarkably decrease angiogenic activity induced by Vascular Endothelial Growth Factor (VEGF) in various experimental models, including in vitro assays using human umbilical vein endothelial cells (HUVECs), ex vivo mouse aortic ring assays, and in vivo chick chorioallantoic membrane (CAM) assays. nih.gov Mechanistically, BIX-01294 suppressed VEGF-induced activity of matrix metalloproteinase 2 (MMP2) and inhibited the VEGF-induced phosphorylation of key signaling molecules in the VEGFR-2 pathway, including VEGFR-2 itself, Focal Adhesion Kinase (FAK), and paxillin (B1203293) in HUVECs. nih.gov Furthermore, BIX-01294 inhibited the formation of actin cytoskeletal stress fibers induced by VEGF. nih.gov These findings suggest that BIX-01294 inhibits VEGF-induced angiogenesis by modulating the VEGFR-2 signaling pathway and influencing actin cytoskeletal remodeling. nih.gov Consistent with these findings, overexpression of G9a has been correlated with increased angiogenesis in cervical cancer, and G9a inhibition has been shown to inhibit angiogenic factors like VEGF. researchgate.net
Stem Cell Biology and Regenerative Medicine
BIX-01294 has emerged as a valuable tool in stem cell research, particularly in the context of cellular reprogramming and the generation of induced pluripotent stem cells (iPSCs).
Stem Cell Biology and Regenerative Medicine
Optimization of Somatic Cell Reprogramming Protocols
A significant application of BIX-01294 in stem cell biology is its ability to potentiate the induction of pluripotent stem cells from somatic cells in vitro. tocris.comfishersci.nlstemcell.combpsbioscience.comrndsystems.comportlandpress.com As a G9a inhibitor, BIX-01294 modulates H3K9me2 levels, which is crucial for overcoming epigenetic barriers that prevent the reactivation of pluripotency genes in somatic cells. portlandpress.commdpi.com Studies have demonstrated that BIX-01294 can significantly improve the efficiency of reprogramming various somatic cell types, including fetal neural progenitor cells and mouse embryonic fibroblasts, into iPSCs. stemcell.comportlandpress.commdpi.com
The inhibition of H3K9 methylation by BIX-01294 contributes to enhancing the reprogramming efficiency. portlandpress.com BIX-01294 has been successfully incorporated into various small-molecule cocktails used for chemical-assisted reprogramming, often in combination with other factors, to improve the efficiency and robustness of iPSC generation protocols. bpsbioscience.commdpi.com
Applications in Developmental Biology Studies
Beyond iPSC generation, BIX-01294 has found applications in developmental biology studies, particularly those investigating cellular plasticity and fate determination. Its role in modulating epigenetic marks like H3K9me2 makes it relevant for studying processes involving changes in gene expression patterns during development.
Studies have utilized BIX-01294 to investigate stress-induced microspore totipotency and the initiation of embryogenesis in plants. frontiersin.org Treatment with BIX-01294 was found to inhibit histone H3K9 methylation in developing microspore embryos, suggesting its utility in exploring the epigenetic regulation of plant development. frontiersin.org
Furthermore, research has shown that BIX-01294 can reprogram bone marrow cells towards a cardiac-competent progenitor phenotype. nih.govnih.gov This is indicated by the induction of key precardiac markers such as Mesp1 and brachyury. nih.govnih.gov This effect is correlated with a decrease in H3K9 methylation levels. nih.gov Combining BIX-01294 with other epigenetic modifiers, such as the histone deacetylase inhibitor trichostatin A (TSA), has shown synergistic effects in enhancing the cardiogenesis of mesenchymal stem cells, highlighting the potential of epigenetic modulation in directing cell fate for regenerative medicine applications. nih.gov
Neurological and Psychiatric Disorder Research
The involvement of epigenetic mechanisms in neurological and psychiatric disorders has led to the investigation of compounds like BIX-01294 in these research areas.
Studies have explored the potential therapeutic value of BIX-01294 in the treatment of schizophrenia. nih.govguidetopharmacology.orgrepec.orgnih.gov Schizophrenia has been associated with abnormal patterns of gene down-regulation and elevated levels of histone methyltransferase mRNA and H3K9me2 in the brain and peripheral blood cells. nih.govrepec.orgnih.gov BIX-01294, by inhibiting HMTs and reducing H3K9me2, has shown the ability to increase the expression of certain schizophrenia candidate genes. nih.govguidetopharmacology.orgrepec.orgnih.gov In vitro studies using peripheral blood mononuclear cells (PBMCs) from individuals with and without schizophrenia demonstrated that BIX-01294 treatment decreased H3K9me2 levels and increased the mRNA levels of genes such as IL-6, Gad1, Nanog, and KLF4. nih.govrepec.orgnih.gov Furthermore, peripheral administration of BIX-01294 in mouse models decreased cortical H3K9me2 levels and increased the expression of schizophrenia candidate genes. nih.govrepec.orgnih.gov BIX-01294 administration was also able to rescue Bdnf9a mRNA levels in mouse models with conditional knockdown of BDNF, suggesting a potential to counteract some molecular deficits associated with the disorder. nih.govrepec.org
BIX-01294 has also shown potential in the research of vascular dementia. Elevated levels of G9a and increased H3K9me2 are considered major factors contributing to vascular dementia by inhibiting the expression of neuroprotective proteins and compromising the blood-brain barrier function. areeo.ac.ir In a vascular dementia model, BIX-01294 treatment demonstrated the ability to prevent neuronal loss and improve cognitive function. areeo.ac.irnih.gov This was associated with the inhibition of H3K9 methylation, an increase in neurotrophic factors, and a reduction in apoptosis. areeo.ac.irnih.gov Studies have reported that G9a inhibitors like BIX-01294 can prevent the degeneration of neurons and astrocytes and decrease the volume of brain infarcts in stroke models, further supporting its potential in addressing neurological damage. areeo.ac.ir
Here is a summary of some research findings:
| Research Area | Model System | Key Findings |
| Tumor Growth and Metastasis (Ewing's Sarcoma) | In vitro (cell lines), In vivo (mouse models) | Decreased cell proliferation, migration, adhesion, invasion, clonogenic capacity; slowed primary tumor growth; reduced metastatic development. idibell.catresearchgate.net |
| Tumor Growth and Metastasis (Glioblastoma) | In vitro (U251 cells), In vivo (mouse models) | Sequential low-dose treatment increased migration and metastatic potential, regulated EMT markers, increased cancer stem cell markers. nih.gov |
| Pyroptosis Induction (Gastric Cancer) | In vitro (SGC-7901 cells) | Enhanced cisplatin-induced GSDME-mediated pyroptosis; dependent on autophagic flux activation. nih.govfrontiersin.org |
| Angiogenesis Inhibition | In vitro (HUVECs), Ex vivo (mouse aortic rings), In vivo (CAMs), HepG2 cells | Inhibited HIF-1α stability; decreased angiogenic activity; suppressed VEGF-induced MMP2 activity; inhibited phosphorylation of VEGFR-2, FAK, paxillin; inhibited actin stress fiber formation. nih.gov |
| Somatic Cell Reprogramming | In vitro (neural progenitor cells, MEFs) | Potentiated iPSC induction; improved reprogramming efficiency; facilitated pluripotency gene reactivation. stemcell.comportlandpress.commdpi.com |
| Developmental Biology (Plant Embryogenesis) | In vitro (microspore cultures) | Inhibited histone H3K9 methylation in developing embryos. frontiersin.org |
| Developmental Biology (Cardiogenesis) | In vitro (bone marrow cells, MSCs) | Reprogrammed cells to cardiac-competent phenotype; induced precardiac markers; synergistic effect with TSA. nih.govnih.gov |
| Neurological/Psychiatric (Schizophrenia) | In vitro (PBMCs), In vivo (mouse models) | Decreased H3K9me2; increased expression of schizophrenia candidate genes; rescued Bdnf9a levels in knockdown mice. nih.govrepec.orgnih.gov |
| Neurological/Psychiatric (Vascular Dementia) | In vivo (vascular dementia model) | Prevented neuronal loss; improved cognitive function; inhibited H3K9 methylation; increased neurotrophic factors; reduced apoptosis. areeo.ac.irnih.gov |
Neurological and Psychiatric Disorder Research
Modulation of Gene Expression in Schizophrenia Models
Schizophrenia is a complex psychiatric disorder characterized by abnormal patterns of gene down-regulation, increased restrictive chromatin assemblies, and reduced transcriptional activity repec.orgnih.gov. Studies have shown elevated levels of histone methyltransferase mRNA and H3K9me2 in postmortem brain and peripheral blood cells of individuals with schizophrenia, suggesting a potential contribution of this epigenetic state to the disease repec.orgnih.gov.
Research using BIX-01294 has aimed to explore its potential to reverse these epigenetic alterations and modulate the expression of genes implicated in schizophrenia. In studies involving cultured human peripheral blood mononuclear cells (PBMCs) from both healthy individuals and participants with schizophrenia, treatment with BIX-01294 significantly decreased H3K9me2 levels nih.govrepec.orgplos.org. This reduction in repressive histone methylation was associated with a corresponding increase in the mRNA levels of several schizophrenia candidate genes, including IL-6, GAD67, NANOG, and KLF4 nih.govrepec.orgnih.govplos.orgmdpi.com.
| Gene | Effect of BIX-01294 Treatment on mRNA Levels (in cultured human PBMCs) |
| IL-6 | Significantly upregulated nih.govrepec.orgplos.orgmdpi.com |
| GAD67 | Significantly upregulated nih.govrepec.orgplos.orgmdpi.com |
| NANOG | Significantly upregulated nih.govrepec.orgplos.orgmdpi.com |
| KLF4 | Significantly upregulated nih.govrepec.orgplos.orgmdpi.com |
| Reln | Increased (in mouse models) repec.orgnih.gov |
| Bdnf9a | Increased (in mouse models) repec.orgnih.gov |
Note: Data primarily derived from in vitro studies on human PBMCs and in vivo studies in mouse models.
In mouse models, peripheral administration of BIX-01294 has also been shown to decrease cortical H3K9me2 levels and increase the expression of schizophrenia candidate genes repec.orgnih.gov. Furthermore, in mouse models with conditional knockdown of brain-derived neurotrophic factor (BDNF), BIX-01294 administration was able to significantly rescue Bdnf9a mRNA levels repec.orgnih.gov. These findings suggest that BIX-01294, by inhibiting G9a and GLP and reducing H3K9 methylation, can influence the expression of genes relevant to schizophrenia, highlighting its potential for further investigation in this area.
Potential for Addressing Addiction and Trauma-Associated Conditions
Preclinical research has shown a trend towards exploring G9a/GLP inhibitors as potential therapeutic agents for conditions such as addiction, substance abuse disorders, anxiety, and post-traumatic stress disorder (PTSD) researchgate.netjci.org. While specific detailed findings directly involving BIX-01294 in these contexts were not extensively available in the provided search results, the focus on G9a/GLP inhibition suggests that BIX-01294, as a known inhibitor of these enzymes, could be a relevant compound for investigation in these areas. The rationale for this research direction is likely linked to the role of epigenetic mechanisms, including histone methylation mediated by G9a and GLP, in modulating gene expression patterns associated with stress responses, reward pathways, and synaptic plasticity, all of which are implicated in the development and maintenance of addiction and trauma-associated conditions researchgate.netjci.org. Further research is needed to elucidate the specific effects and potential therapeutic value of BIX-01294 in these complex disorders.
Infectious Disease Research
BIX-01294 has demonstrated activity in research related to several infectious diseases, showcasing its diverse biological effects beyond epigenetic modulation in mammalian cells.
Antimalarial Activity Against Plasmodium falciparum
Malaria, caused by Plasmodium parasites, remains a significant global health burden. The emergence of drug resistance highlights the need for novel antimalarial agents and targets pasteur.fr. Epigenetic factors, such as histone methylation, play a role in the developmental progression of malaria parasites nih.govpnas.org.
Research has revealed that BIX-01294 possesses rapid antimalarial activity against Plasmodium falciparum, the most virulent malaria parasite species pasteur.frnih.govpnas.orgpnas.orgasm.org. Studies have shown that BIX-01294 inhibits P. falciparum 3D7 parasites in culture with low nanomolar IC50 values (around 100 nM), demonstrating potent in vitro activity nih.govpnas.org. This activity is significantly more potent (at least 22-fold) than its apparent IC50 values towards certain human and mouse cell lines nih.govpnas.org.
BIX-01294 has been shown to irreversibly arrest parasite growth at all stages of the intraerythrocytic life cycle nih.govpnas.org. A decrease in parasite viability was observed after as little as a 3-hour incubation with 1 µM BIX-01294, leading to complete parasite killing after a 12-hour incubation pasteur.frnih.govpnas.orgpnas.org.
| Parasite Stage (Intraerythrocytic Life Cycle) | Effect of BIX-01294 Treatment |
| All stages | Irreversible growth arrest nih.govpnas.org |
BIX-01294 and its derivative TM2-115 have been shown to significantly reduce histone H3K4me3 levels in P. falciparum parasites in a concentration- and time-dependent manner pasteur.frnih.govpnas.orgpnas.org. This suggests that their antimalarial activity involves the inhibition of malaria parasite histone methyltransferases, leading to rapid and irreversible parasite death nih.govpnas.orgpnas.org. In vivo studies in mice infected with Plasmodium berghei (a rodent malaria parasite) treated with TM2-115 also showed a significant reduction in parasitemia pasteur.frnih.govasm.org. These findings position malaria parasite histone lysine (B10760008) methyltransferases as a potential new target class and BIX-01294 as a promising lead compound for antimalarial drug discovery pasteur.frnih.govpnas.org.
Restoration of Metabolic and Antiviral Function in Exhausted CD8+ T cells in Chronic HCV Infection
Chronic viral infections, such as Hepatitis C Virus (HCV) infection, can lead to the exhaustion of CD8+ T cells, impairing their ability to control the virus nih.govfrontiersin.orgmdpi.com. This exhaustion is characterized by functional impairment, including metabolic alterations and reduced antiviral activity nih.govmdpi.com.
Research indicates that BIX-01294 can restore metabolic and antiviral function in exhausted CD8+ T cells from patients with chronic HCV infection rndsystems.comtocris.com. Exhausted HCV-specific CD8+ T cells in chronic infection exhibit broad gene downregulation associated with impaired metabolic and antiviral functions nih.gov. This impairment can potentially be rescued by histone methyltransferase inhibitors nih.gov.
Studies have shown that chemical targeting of pathways involved in T cell exhaustion, including epigenetic repressive mechanisms, can improve CD8+ T cell metabolism and antiviral function nih.gov. While the precise mechanisms by which BIX-01294 achieves this restoration in the context of chronic HCV infection are complex and involve targeting epigenetic states, its demonstrated ability to improve the function of exhausted CD8+ T cells highlights its potential in immunotherapy strategies for chronic viral infections rndsystems.comtocris.comnih.gov.
Inhibition of Ebolavirus Glycoprotein/Matrix Protein VP40 Entry
Ebolavirus is a highly pathogenic virus that causes severe hemorrhagic fever. The entry of the virus into host cells is a critical step in the infection process. Research has explored the potential of inhibiting viral entry as a therapeutic strategy.
BIX-01294 has been found to inhibit the entry of Ebolavirus glycoprotein/matrix protein VP40 into human HeLa cells selleckchem.comselleck.cnmedchemexpress.comadooq.commedchemexpress.cn. Studies using a beta-lactamase reporter assay in HeLa cells have determined the half-maximal inhibitory concentration (IC50) of BIX-01294 for this activity to be approximately 0.966 µM selleckchem.comselleck.cnadooq.com. Other studies report similar IC50 values around 0.9 µM medchemexpress.commedchemexpress.cn.
| Target | Cell Line | Assay | IC50 (µM) |
| Ebolavirus glycoprotein/matrix protein VP40 entry | HeLa | Beta-lactamase reporter assay | 0.966 selleckchem.comselleck.cnadooq.com |
| Ebolavirus glycoprotein/matrix protein VP40 entry | HeLa | Beta-lactamase reporter assay | 0.9 medchemexpress.commedchemexpress.cn |
This inhibitory activity against Ebolavirus entry suggests a potential role for BIX-01294 or its derivatives in antiviral research and the development of therapeutics for Ebolavirus infections.
Agricultural and Plant Sciences
Beyond its applications in human health and disease research, BIX-01294 has also found utility in agricultural and plant sciences, particularly in the area of plant development and regeneration.
Microspore embryogenesis is a process where immature pollen grains (microspores) are reprogrammed to develop into embryos, offering a valuable tool for plant breeding and biotechnology frontiersin.org. This process is typically induced by stress treatments and involves significant epigenetic changes, including alterations in histone methylation frontiersin.org.
Research has demonstrated that BIX-01294 can promote stress-induced microspore totipotency and enhance embryogenesis initiation in plants like rapeseed (Brassica napus) and barley frontiersin.org. BIX-01294, as an inhibitor of histone H3K9 methylation, was found to reduce global H3K9 methylation levels in developing microspore embryos frontiersin.org. Short-term treatments with BIX-01294 at specific concentrations (e.g., 1, 2.5, and 5 µM in rapeseed) enhanced the efficiency of embryogenesis initiation frontiersin.org.
| Plant Species | BIX-01294 Concentration (µM) | Treatment Duration | Effect on Embryogenesis Initiation |
| Rapeseed | 1, 2.5, 5 | Short-term (4-6 days) | Enhanced frontiersin.org |
Conversely, long-term treatments with BIX-01294 were found to hinder embryo progression, suggesting that while initial reduction in H3K9 methylation is beneficial for reprogramming and initiation, some level of H3K9 methylation is required for subsequent embryo differentiation frontiersin.org. These findings indicate that pharmacological modulation of histone methylation using inhibitors like BIX-01294 can be a strategy to enhance microspore embryogenesis efficiency, particularly in species that are typically recalcitrant to this process frontiersin.org.
Furthermore, BIX-01294 has been used in research involving porcine somatic cell nuclear transfer (SCNT) embryos, where it has been shown to improve early developmental efficiency plos.org. Treatment with 1.0 µM BIX-01294 alone significantly increased the blastocyst formation rate of porcine cloned embryos plos.org.
Promotion of Microspore Totipotency and Embryogenesis in Plant Breeding
Microspore embryogenesis is a significant process in plant breeding, enabling the rapid production of doubled haploid plants. This process involves the in vitro reprogramming of haploid microspores to acquire totipotency and initiate embryogenesis, typically induced by stress treatments. frontiersin.orgresearchgate.netsci-hub.semaxapress.com While DNA methylation is known to play a role in the epigenetic reprogramming during microspore embryogenesis, the involvement of histone modifications is also being explored. frontiersin.orgresearchgate.net Histone H3K9 methylation, a repressive modification, has been found to be at low levels during microspore reprogramming and the initiation of embryogenesis. frontiersin.orgresearchgate.netsci-hub.secdnsciencepub.com
BIX-01294, a diazepin-quinazolin-amine derivative, is recognized as a specific inhibitor of G9a histone lysine methyltransferase. tocris.comactivemotif.jpmdpi.comselleckchem.com Research has investigated the effects of BIX-01294 on microspore embryogenesis in plant systems, specifically in Brassica napus (rapeseed) and Hordeum vulgare (barley). frontiersin.orgresearchgate.netsci-hub.se These studies represent the first time BIX-01294 was tested in plants. frontiersin.orgresearchgate.net
Studies have shown that at early stages of microspore culture, treatment with BIX-01294 promoted cell reprogramming, the acquisition of totipotency, and the induction of embryogenesis. frontiersin.orgresearchgate.netnih.gov This promotion was observed alongside a reduction in bulk H3K9 methylation levels. frontiersin.orgresearchgate.netnih.gov Short-term treatment with BIX-01294 also led to a reduction in DNA methylation. frontiersin.orgresearchgate.net
Detailed research findings in Brassica napus microspore cultures evaluated the effects of BIX-01294 at different concentrations (1, 2.5, and 5 μM) on embryogenesis initiation during short-term treatments (4 days). frontiersin.orgnih.gov Short-term treatment with BIX-01294 increased the proportion of microspores that initiated embryogenesis. frontiersin.orgnih.gov Furthermore, quantification of global H3K9 methylation levels in Brassica napus proembryos after 4 days in culture showed that a 2.5 μM BIX-01294 treatment significantly reduced H3K9 methylation compared to untreated controls. frontiersin.orgnih.gov
| Treatment | H3K9 Methylation Level (Mean OD ± SEM) |
| Control (Untreated) | Data not available in snippets |
| 2.5 μM BIX-01294 (4 days) | Reduced compared to control frontiersin.orgnih.gov |
Note: Specific numerical data for Mean OD ± SEM for control was not available in the provided search snippets, only that the BIX-01294 treatment resulted in reduced levels compared to the control.
Methodological Considerations and Advanced Research Techniques for Bix 01294 Studies
In Vitro Cellular Assays
A comprehensive understanding of the cellular responses to BIX-01294 is achieved through a battery of in vitro assays, each designed to probe a specific aspect of cell biology. These assays, when used in concert, provide a detailed picture of the compound's mechanism of action.
Cell Proliferation Assays (e.g., MTT assay)
Cell proliferation assays are fundamental to assessing the cytostatic or cytotoxic effects of BIX-01294. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.
Studies have utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) of BIX-01294 in various cancer cell lines, demonstrating its anti-proliferative activity. For instance, in human lung adenocarcinoma A549 cells, BIX-01294 inhibited cell proliferation in a dose- and time-dependent manner nih.gov.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| A549 | Lung Adenocarcinoma | MTT | - | nih.gov |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 2.8 | medchemexpress.com |
| HeLa | Cervical Cancer | Beta-lactamase reporter | 0.966 | medchemexpress.com |
| Plasmodium falciparum | Malaria Parasite | - | 0.013 | nih.gov |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, TUNEL assay)
To determine if the anti-proliferative effects of BIX-01294 are due to the induction of programmed cell death, or apoptosis, researchers employ techniques such as flow cytometry and the TUNEL assay.
Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For apoptosis analysis, cells are typically stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.
Studies have shown that BIX-01294 induces apoptosis in a dose-dependent manner in various cancer cell lines. For example, in diffuse large B-cell lymphoma (DLBCL) cells U2932 and SUDHL2, treatment with BIX-01294 led to a significant increase in the percentage of apoptotic cells jcancer.org. At a concentration of 10 µM, BIX-01294 induced apoptosis in approximately 62% of U2932 cells jcancer.org. Similarly, in EGFR-mutant non-small cell lung cancer (NSCLC) cells (PC9 and H1975), BIX-01294 caused a dramatic increase in apoptotic cell death, an effect not observed in EGFR-wild type cells nih.gov.
| Cell Line | BIX-01294 Concentration (µM) | Observation | Reference |
|---|---|---|---|
| U2932 (DLBCL) | 10 | ~62% apoptotic cells | jcancer.org |
| A549 (Lung Adenocarcinoma) | 10 | 47.6 ± 8.4% apoptotic rate after 24 hours | nih.gov |
| PC9 and H1975 (EGFR-mutant NSCLC) | Not specified | Dramatic increase in apoptotic cell death | nih.gov |
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is another method to detect DNA fragmentation, a hallmark of late-stage apoptosis. This assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs. The resulting fluorescent signal can be detected by fluorescence microscopy or flow cytometry, allowing for the quantification of apoptotic cells within a population.
Autophagy Assessment (e.g., LC3 puncta formation, Western Blot for LC3-II)
Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. BIX-01294 has been shown to induce autophagy in several cell types. The assessment of autophagy often involves monitoring the expression and localization of Microtubule-associated protein 1A/1B-light chain 3 (LC3).
LC3 Puncta Formation: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosomal membranes. This recruitment can be visualized as punctate structures (dots) within the cytoplasm when LC3 is tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP-LC3). An increase in the number of GFP-LC3 puncta per cell is a widely used indicator of autophagy induction.
Western Blot for LC3-II: The conversion of LC3-I to LC3-II can also be detected by Western blotting. Due to the lipidation, LC3-II migrates faster on an SDS-PAGE gel than LC3-I. An increase in the LC3-II/LC3-I ratio is a common biochemical marker of autophagy. Studies have shown that BIX-01294 treatment leads to an upregulation of LC3-II, indicating the induction of autophagy jcancer.org.
Migration, Adhesion, and Invasion Assays
The ability of cancer cells to migrate, adhere, and invade surrounding tissues is crucial for metastasis. In vitro assays are used to assess the impact of BIX-01294 on these processes.
Wound Healing Assay: This assay measures two-dimensional cell migration. A "wound" or scratch is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time. Treatment of SiHa cervical cancer cells with 5 µM of BIX-01294 for 24 hours significantly inhibited cell migration in a wound healing assay researchgate.net. In ovine foetal pulmonary arterial smooth muscle cells, BIX-01294 treatment resulted in an approximately 70% reduction in cell migration stimulated by Platelet-Derived Growth Factor (PDGF) nih.gov.
Transwell Invasion Assay: This assay measures the invasive potential of cells through a basement membrane matrix. Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of Matrigel (a mixture of extracellular matrix proteins). The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower side of the membrane is quantified. Treatment of SiHa cells with 5 µM BIX-01294 significantly reduced the number of invaded cells researchgate.net. In U251 glioblastoma cells, sequential treatment with low-dose BIX-01294 was shown to enhance cell migration and invasion, with a nearly 3-fold increase in migratory cells and a 2.5-fold increase in invasive cells in some treatment groups spandidos-publications.com.
| Cell Line | Assay Type | BIX-01294 Concentration | Effect | Reference |
|---|---|---|---|---|
| SiHa (Cervical Cancer) | Wound Healing | 5 µM | Significant inhibition of migration | researchgate.net |
| SiHa (Cervical Cancer) | Transwell Invasion | 5 µM | Significant reduction in invaded cells | researchgate.net |
| Ovine Foetal Pulmonary Arterial Smooth Muscle Cells | Wound Healing | Not specified | ~70% reduction in PDGF-stimulated migration | nih.gov |
| U251 (Glioblastoma) | Migration and Invasion | 1 µM (sequential treatment) | ~3-fold increase in migration, 2.5-fold increase in invasion | spandidos-publications.com |
| PC9 and A549 (NSCLC) | Invasion and Migration | 5 µM | Suppressed cell invasion and migration | researchgate.net |
Clonogenic Assays
The clonogenic assay is a method to determine the ability of a single cell to grow into a colony. It is a measure of cell reproductive integrity and is often used to assess the long-term effects of cytotoxic agents. In this assay, a known number of cells are seeded and treated with the compound of interest. After a period of incubation, the number of colonies (typically defined as a cluster of at least 50 cells) is counted.
In human lung adenocarcinoma A549 cells, treatment with 10 µmol/L BIX-01294 for 7 days resulted in a significant reduction in colony formation, with 42.5 ± 8.7 colonies compared to 172.7 ± 23.0 colonies in the control group nih.gov. Furthermore, in PC9 and A549 non-small cell lung cancer cells, treatment with as low as 1 µM BIX-01294 significantly inhibited colony formation researchgate.net.
Gene Expression Analysis (e.g., RT-qPCR, Microarray analysis)
To understand the molecular pathways affected by BIX-01294, researchers analyze its impact on gene expression.
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This technique is used to measure the amount of a specific RNA. It involves converting RNA into complementary DNA (cDNA) by reverse transcription, followed by the amplification of the cDNA using PCR. The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of RNA. Studies have used RT-qPCR to validate the changes in gene expression observed in microarray analyses and to investigate the effect of BIX-01294 on specific target genes. For example, BIX-01294 was found to significantly upregulate the mRNA expression of IL-6, GAD67, NANOG, and KLF4 in peripheral blood mononuclear cells nih.gov.
Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. It involves hybridizing labeled cDNA or cRNA to a solid surface (microarray) containing a large number of DNA probes. The intensity of the hybridization signal for each probe is proportional to the abundance of the corresponding RNA in the sample. In a study on Plasmodium falciparum, microarray analysis revealed that BIX-01294 treatment led to the deregulation of approximately 359 genes by more than 1.5-fold, with 118 genes being upregulated and 241 downregulated nih.gov. In cervical cancer cells, microarray analysis showed that G9a, the target of BIX-01294, induces a cohort of angiogenic factors oncotarget.com.
| Gene | Organism/Cell Type | Method | Effect of BIX-01294 | Fold Change | Reference |
|---|---|---|---|---|---|
| Multiple (359 genes) | Plasmodium falciparum | Microarray | Upregulation and Downregulation | >1.5 | nih.gov |
| IL-6, GAD67, NANOG, KLF4 | Human PBMCs | RT-qPCR | Upregulation | Significant | nih.gov |
| Angiogenic factors (e.g., Angiogenin, IL-8) | Cervical Cancer Cells | Microarray/qRT-PCR | Downregulation (via G9a inhibition) | Significant | oncotarget.com |
| Mesp1 | Mesenchymal Stem Cells | qPCR | Upregulation | >83-fold | nih.gov |
| brachyury | Mesenchymal Stem Cells | qPCR | Upregulation | 7.2-fold (with TSA) | nih.gov |
Western Blotting for Protein Expression and Histone Modifications
Western blotting is a fundamental technique employed in BIX-01294 research to detect and quantify specific proteins and their post-translational modifications, particularly histone methylation. This method allows researchers to assess the direct impact of BIX-01294 on its primary targets, the G9a and G9a-like protein (GLP) histone methyltransferases, and the subsequent changes in global histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) levels.
In studies involving mouse embryonic fibroblasts (MEFs), Western blot analysis confirmed that treatment with 1.3 μM BIX-01294 resulted in a significant reduction of global H3K9me2 levels by more than 50% nih.gov. Similarly, research on human peripheral blood mononuclear cells (PBMCs) from both healthy individuals and those with schizophrenia demonstrated that BIX-01294 significantly decreased total H3K9me2 levels nih.govplos.org. In mouse models, peripheral administration of BIX-01294 also led to a measurable decrease in cortical H3K9me2 levels nih.govplos.org. Beyond histones, Western blotting can be used to analyze the expression of other proteins affected by BIX-01294's activity. For instance, in studies on Ewing sarcoma, this technique was used to assess the expression of proteins involved in metastatic processes following treatment with the inhibitor researchgate.net.
| Cell/Tissue Type | BIX-01294 Concentration/Dose | Observed Effect on H3K9me2 | Reference |
| Mouse Embryonic Fibroblasts | 1.3 μM | >50% reduction | nih.gov |
| Human PBMCs | 5μM and 10μM | Significant decrease | plos.org |
| Mouse Cortex | 0.5 and 1 mg/kg (i.p.) | Significant decrease | plos.org |
Ex Vivo and In Vivo Models
To understand the physiological relevance of BIX-01294's effects, researchers utilize a variety of ex vivo and in vivo models. These systems provide a more complex biological context than in vitro cell cultures.
Mouse Models for Tumor Growth and Metastasis Studies
Mouse models are indispensable for evaluating the anti-cancer potential of BIX-01294. In studies on Ewing sarcoma, a highly aggressive pediatric cancer, BIX-01294 was shown to not only reduce primary tumor growth but also to impair the metastatic capacity of the cancer cells in two different spontaneous metastases mouse models researchgate.netnih.gov. The treatment led to a statistically significant reduction in the percentage of mice developing lung metastases nih.gov. These findings highlight the compound's potential as a therapeutic agent against metastatic disease researchgate.netnih.gov.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to study angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth nih.govmdpi.comcreative-bioarray.commdpi.comnih.gov. The CAM is a highly vascularized extraembryonic membrane of the chick embryo that provides an ideal environment to observe the effects of various compounds on blood vessel development nih.govmdpi.comcreative-bioarray.commdpi.com. Research has demonstrated that BIX-01294 can remarkably decrease angiogenic activity nih.gov. In the CAM assay, the application of BIX-01294 leads to a visible reduction in the formation of new blood vessels, indicating its anti-angiogenic properties nih.gov.
Mouse Aortic Ring Assay
The mouse aortic ring assay is an ex vivo model that provides insights into the process of angiogenesis in a more controlled, yet physiologically relevant, setting nih.gov. In this assay, cross-sections of the mouse aorta are embedded in a collagen matrix and cultured. In the presence of growth factors like Vascular Endothelial Growth Factor (VEGF), new microvessels sprout from the aortic ring nih.govnih.gov. Studies have shown that BIX-01294 effectively reduces the outgrowth of these endothelial cells induced by VEGF, further confirming its inhibitory effect on angiogenesis nih.gov.
Use in Somatic Cell Nuclear Transfer (SCNT) Embryos
Somatic Cell Nuclear Transfer (SCNT) is a technique for cloning, but its success is often hampered by faulty epigenetic reprogramming of the somatic cell nucleus nih.govbioscientifica.com. BIX-01294 has been instrumental in improving the efficiency of this process. By inhibiting the histone methyltransferase G9a, BIX-01294 treatment of nuclear-transferred oocytes significantly decreases the aberrant levels of H3K9me2 at critical developmental stages nih.govbioscientifica.com. This improved epigenetic reprogramming enhances the developmental competence of porcine SCNT embryos, leading to higher blastocyst formation rates and increased cloning efficiency nih.govbioscientifica.complos.orgnih.gov. Treatment with BIX-01294 has been shown to increase the transcriptional expression of key pluripotency genes such as SOX2, NANOG, and OCT4 in the resulting cloned blastocysts nih.govbioscientifica.com.
| SCNT Embryo Study Finding | Effect of BIX-01294 Treatment | Reference |
| In Vitro Development (Porcine) | Increased blastocyst rate (from 16.4% to 23.2%) | bioscientifica.com |
| In Vivo Development (Porcine) | Increased cloning rate (from 1.59% to 2.96%) | bioscientifica.com |
| Histone Methylation | Significantly decreased H3K9me2 levels at 2- and 4-cell stages | nih.govbioscientifica.com |
| Gene Expression | Increased expression of pluripotency genes (SOX2, NANOG, OCT4) | nih.govbioscientifica.com |
Advanced Microscopy and Imaging Techniques
Fluorescence Microscopy for Cellular Localization and Autophagosome Visualization
Fluorescence microscopy is a vital tool for visualizing the subcellular effects of BIX-01294, particularly its role in inducing autophagy. tandfonline.comnih.gov Autophagy is a cellular process characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cellular components for degradation.
A common strategy to monitor autophagy involves using cells that stably express a fluorescently tagged version of the microtubule-associated protein 1 light chain 3 (LC3). tandfonline.comnih.gov In its lipidated form (LC3-II), this protein is recruited to autophagosomal membranes. tandfonline.com Under fluorescence microscopy, the diffuse cytoplasmic GFP-LC3 signal coalesces into distinct puncta upon autophagy induction. tandfonline.comnih.gov Studies have demonstrated that treating cells with BIX-01294 leads to a significant increase in the formation of these GFP-LC3 puncta, providing direct visual evidence of autophagosome formation and autophagy activation. tandfonline.comnih.govresearchgate.net This technique, often coupled with lysosomal inhibitors like chloroquine (B1663885) to measure autophagic flux, is essential for confirming and quantifying the pro-autophagic activity of BIX-01294. tandfonline.comnih.gov
Strategies for Overcoming Limitations and Enhancing Efficacy
Combination Therapies with Other Epigenetic Modifiers (e.g., HDAC inhibitors)
A promising strategy to enhance the therapeutic potential of BIX-01294 is to use it in combination with other epigenetic modifying agents, such as histone deacetylase (HDAC) inhibitors. nih.gov HDAC inhibitors act to increase histone acetylation, generally leading to a more open chromatin structure and increased gene expression. frontiersin.org
Research has shown a synergistic relationship between BIX-01294 and the HDAC inhibitor trichostatin A (TSA) in promoting the cardiogenic potential of mesenchymal stem cells (MSCs). nih.gov While BIX-01294 alone could induce precardiac markers, its combination with TSA resulted in a significantly greater upregulation of key cardiac genes like Mesp1, brachyury, GATA4, and Nkx2.5. nih.gov Mechanistically, this synergy was correlated with a combined effect on histone modifications; BIX-01294 reduced repressive H3K9 methylation, while TSA increased active acetylation marks. The co-addition of both compounds synergistically stimulated the acetylation of H3K27. nih.gov This approach of combining inhibitors that target different aspects of the epigenetic machinery represents a powerful strategy to achieve more robust and specific changes in gene expression and cell fate.
| Gene | Treatment | Fold Increase Over BIX-01294 Alone | Reference |
|---|---|---|---|
| Mesp1 | BIX-01294 + TSA | 5.6-fold | nih.gov |
| Brachyury | BIX-01294 + TSA | 7.2-fold | nih.gov |
| GATA4 (with Wnt11) | BIX-01294 + TSA | 2.6 to 5.6-fold higher levels | nih.gov |
| Nkx2.5 (with Wnt11) | BIX-01294 + TSA | 2.6 to 5.6-fold higher levels | nih.gov |
Development of More Potent and Selective G9a/GLP Inhibitors
The discovery of BIX-01294 as the first potent and selective small-molecule inhibitor of G9a and G9a-like protein (GLP) was a significant milestone in epigenetic research. nih.gov With IC50 values in the low micromolar range—1.7 µM for G9a and approximately 0.7-0.9 µM for GLP—BIX-01294 demonstrated the feasibility of targeting these histone methyltransferases. medchemexpress.com However, its relatively modest potency and limited selectivity prompted extensive research efforts to develop improved analogs with enhanced efficacy and specificity. chemicalprobes.org
The development of next-generation inhibitors has been heavily guided by advanced computational and medicinal chemistry techniques. The elucidation of the crystal structure of GLP in complex with BIX-01294 provided a foundational blueprint for structure-based drug design. nih.govnih.gov This structural insight allowed researchers to understand how BIX-01294 binds to the peptide-binding groove of the enzyme, informing the rational design of new compounds with optimized interactions. nih.gov Techniques such as structure-based virtual screening, 3D-QSAR, and pharmacophore mapping have been instrumental in identifying novel scaffolds and optimizing existing ones. nih.gov
These efforts led to the creation of several potent and selective G9a/GLP inhibitors derived from the quinazoline (B50416) scaffold of BIX-01294. nih.gov A key strategy involved incorporating a lysine-mimicking side chain to enhance binding affinity within the enzyme's lysine channel. nih.govacs.org One of the most notable successors is UNC0638, which integrated an n-propyl-pyrrolidine moiety to mimic the substrate lysine, resulting in a greater than 10-fold increase in potency compared to BIX-01294. nih.gov Further optimization of this series yielded UNC0642, an analog with pharmacokinetic properties suitable for in vivo studies. nih.gov Another highly potent inhibitor, UNC0321, exhibits picomolar affinity with an IC50 in the low nanomolar range. nih.govselleckchem.com
Beyond simply increasing potency, research has also focused on enhancing selectivity. While many compounds inhibit both G9a and GLP due to the high similarity of their catalytic domains, some analogs have been developed with a preference for one over the other. For instance, compounds MS0124 and MS012 were identified as being over 30-fold and 140-fold more selective for GLP over G9a, respectively. nih.gov Conversely, the inhibitor A-366 was developed from a distinct chemical scaffold and demonstrates high potency for G9a (IC50 of 3.3 nM) with over 1000-fold selectivity against a panel of 21 other methyltransferases. nih.gov
Interestingly, chemical modifications to the BIX-01294 structure have also yielded compounds with entirely new target profiles. Certain substituted analogs were found to lose their G9a inhibitory activity while gaining the ability to selectively inhibit DNA methyltransferase 3A (DNMT3A), demonstrating the versatility of the quinazoline scaffold in epigenetic drug discovery. nih.govplos.orglih.lu
The evolution from BIX-01294 to highly potent and selective probes like UNC0638, A-366, and UNC0321 showcases the power of structure-guided drug design in refining inhibitor characteristics. These advanced compounds serve as critical tools for the precise interrogation of G9a and GLP functions in biological systems. nih.gov
Future Directions and Unanswered Questions in Bix 01294 Research
Comprehensive Assessment of Off-Target Effects and Pan-Assay Interference
A significant area for future research involves a thorough evaluation of BIX-01294's off-target effects and its potential as a pan-assay interference compound (PAINS) chemicalprobes.orgscielo.br. While initial studies indicated selectivity for G9a and GLP over a limited panel of other methyltransferases like PRMT1, SET7/9, ESET, and SUV39H1, broader selectivity data is limited chemicalprobes.org. Some reports suggest that BIX-01294's selectivity over GLP is only approximately 6-20 times, and its ability to suppress H3K9me2 in G9a-null cells indicates potential off-target activity chemicalprobes.org.
The relatively low potency of BIX-01294 (low micromolar range) means that concentrations required for cellular efficacy might engage other targets, potentially confounding cellular data chemicalprobes.org. Compared to more recently developed G9a inhibitors like UNC0638, BIX-01294 has shown a less favorable toxicity/function ratio at functional doses rsc.org. UNC0638, a structurally related molecule, has more extensive selectivity data and exhibits improved cellular potency and a better toxicity profile, making it a potentially more suitable tool compound in some contexts chemicalprobes.orgrsc.orgresearchgate.net. Future studies should employ comprehensive screening panels to identify all proteins and pathways affected by BIX-01294 treatment, utilizing various assay technologies to rule out technology-related interference mechanisms drughunter.com.
Elucidation of Specific Gene Regulatory Networks Affected by H3K9me2 Demodulation
Understanding the precise gene regulatory networks influenced by BIX-01294-mediated H3K9me2 demodulation is crucial. BIX-01294 has been shown to reduce H3K9me2 levels at several G9a target genes in mouse embryonic stem cells and fibroblasts researchgate.net. While it reduces promoter-proximal H3K9me2 marks, it has been found to only modestly increase the transcriptional upregulation of G9a target genes rsc.org.
Studies have identified specific genes whose expression is altered by BIX-01294. For instance, BIX-01294 treatment in human glioma cells downregulated H3K9me1 and H3K9me2, which may lead to changes in the expression of apoptosis-associated proteins like Bcl-2 and Bax semanticscholar.org. In mouse embryonic fibroblasts, BIX-01294 reduced H3K9me2 in promoter regions of the Snrpn gene, although this was associated with a slight decrease in its transcript levels and an increase in DNA methylation at a specific differentially methylated region nih.gov. In human peripheral blood mononuclear cells and mouse brain, BIX-01294 altered H3K9me2 binding to promoters of genes such as IL-6, Gad67, Nanog, Klf4, Reln, and Bdnf9a, leading to significant changes in their mRNA expression nih.gov.
Future research should utilize advanced genomic and epigenomic techniques, such as ChIP-seq and RNA-seq, to map all genomic regions affected by H3K9me2 changes upon BIX-01294 treatment and to identify the complete spectrum of downstream transcriptional alterations. This will help to delineate the specific gene networks and pathways that are directly or indirectly regulated by G9a/GLP activity and H3K9me2.
Long-Term Effects of BIX-01294 Treatment on Cellular Phenotypes and Organismal Health
Studies in cancer cells have shown that BIX-01294 can induce apoptosis and inhibit proliferation semanticscholar.orgresearchgate.netfrontiersin.orgnih.govnih.gov. In diffuse large B-cell lymphoma cells, BIX-01294 triggered G1 phase arrest, induced apoptosis through both endogenous and exogenous pathways, and activated endoplasmic reticulum stress and autophagy nih.gov. However, the long-term impact of these changes on cancer cell survival and potential for relapse needs investigation. Similarly, in the context of stem cell biology, where BIX-01294 has been used to enhance reprogramming efficiency, the long-term stability and differentiation potential of the resulting cells after prolonged exposure to the inhibitor are important questions cellagentech.comstemcell.com. Research into the long-term effects of BIX-01294 in animal models is necessary to assess its impact on various organ systems and to identify any potential cumulative or delayed toxicities beyond acute cellular effects.
Development of Novel Analogs with Improved Potency, Selectivity, and Bioavailability
The development of novel BIX-01294 analogs with enhanced potency, selectivity, and bioavailability is a critical future direction acs.org. BIX-01294's moderate potency and limited selectivity data highlight the need for improved chemical probes chemicalprobes.orgrsc.org. Efforts to develop new G9a/GLP inhibitors have yielded compounds with improved characteristics. For instance, UNC0224 showed more than twofold improved G9a inhibitory activity over BIX-01294 acs.org. UNC0638 demonstrated vastly improved cellular potency and excellent selectivity compared to BIX-01294 rsc.org. EML741, a novel benzodiazepine-based inhibitor, showed comparable in vitro and cellular potency to BIX-01294 while exhibiting improved selectivity against other methyltransferases and better apparent permeability researchgate.net. Computational studies have also suggested that guanidine-substituted analogs of BIX-01294 could have improved binding and ADME profiles acs.org.
Further research should focus on structure-activity relationship studies to design and synthesize analogs that not only possess higher potency for G9a and GLP but also exhibit significantly improved selectivity profiles against a wide range of epigenetic and non-epigenetic targets. Improving bioavailability through chemical modifications is also essential for potential in vivo applications.
Exploration of BIX-01294 in Additional Disease Contexts Beyond Cancer and Stem Cell Biology
While BIX-01294 has been primarily studied in cancer and stem cell biology, its role in other disease contexts warrants further exploration stemcell.comresearchgate.net. G9a/GLP inhibitors have shown therapeutic potential in inflammatory conditions and neurodegenerative disorders researchgate.net. Given the widespread role of epigenetic modifications in various biological processes and diseases, BIX-01294 or its improved analogs could have applications in a broader range of therapeutic areas.
Q & A
Basic: What is the mechanism of action of BIX 01294 in epigenetic regulation?
Methodological Answer:
BIX 01294 is a selective, non-competitive inhibitor of G9a histone lysine methyltransferase (HKMT), which dimethylates histone H3 at lysine 9 (H3K9me2). It does not compete with the cofactor S-adenosyl methionine (SAM) but directly binds to the enzyme's SET domain. To validate its activity:
- Use chromatin immunoprecipitation (ChIP) to quantify H3K9me2 levels post-treatment .
- Perform dose-response assays (typical range: 1–10 μM) in mammalian cell lines, ensuring purity ≥98% (HPLC) to avoid off-target effects .
Basic: How should BIX 01294 be administered in in vitro studies to ensure reproducibility?
Methodological Answer:
- Solubility: Prepare stock solutions in DMSO (up to 100 mM) or water (60 mg/mL). Pre-warm to 37°C to avoid precipitation .
- Controls: Include vehicle (DMSO) controls at equivalent concentrations. For epigenetic studies, pair with G9a-overexpressing cells to confirm target specificity .
- Validation: Measure H3K9me2 via Western blot or immunofluorescence 24–48 hours post-treatment .
Advanced: How can conflicting data on BIX 01294’s efficacy in different cell types be resolved?
Methodological Answer:
Contradictions often arise from cell-specific G9a expression or off-target effects on NSD1/2/3 (H3K36 methyltransferases). To address this:
- Dose Titration: Test IC₅₀ values across cell lines (e.g., IC₅₀ = 1.7 μM for G9a vs. 3.8 μM for NSD1) .
- Combinatorial Assays: Pair BIX 01294 with G9a siRNA to confirm phenotype specificity .
- Data Normalization: Use H3K9me2/H3 total ratios to account for histone abundance variations .
Advanced: What experimental designs are optimal for studying BIX 01294 in combinatorial therapies?
Methodological Answer:
BIX 01294 synergizes with TRAIL (TNF-related apoptosis-inducing ligand) in apoptosis induction. Example protocol:
- Cell Models: Use 3D cultures (e.g., multiple myeloma cells NCI-H929/U266) to mimic in vivo microenvironments .
- Timing: Pre-treat with BIX 01294 (10 μM) for 30 minutes before adding TRAIL (2 ng/mL) to maximize caspase-3 activation .
- Analysis: Quantify apoptosis via Annexin V/PI staining and validate with caspase-3 cleavage assays .
Advanced: How does BIX 01294 modulate metabolic and antiviral functions in immune cells?
Methodological Answer:
In CD8+ T cells, BIX 01294 restores metabolic fitness (e.g., glycolysis/OXPHOS) impaired by chronic viral infection:
- Metabolic Profiling: Use Seahorse XF Analyzer to measure extracellular acidification (ECAR) and oxygen consumption (OCR) rates .
- Functional Assays: Co-culture treated T cells with HCV-infected hepatocytes and quantify IFN-γ secretion via ELISA .
Basic: What are the critical parameters for in vivo use of BIX 01294?
Methodological Answer:
- Dosing: 0.5 mg/kg BIX 01294 (dissolved in DMSO) injected intraperitoneally in mice, with vehicle controls .
- Safety Monitoring: Track body weight, fur condition, and auditory thresholds (for ototoxicity studies) .
- Endpoint Analysis: Harvest tissues 14 days post-treatment for histology (e.g., cochlear OHC survival) and H3K9me2 quantification .
Advanced: How can BIX 01294 be used to study ethanol-induced neurodegeneration?
Methodological Answer:
- Model System: Use postnatal murine cortical neurons treated with low-dose ethanol (10–50 mM) .
- Intervention: Administer BIX 01294 (5 μM) 30 minutes pre-ethanol to block G9a-DNMT3A/MeCP2 interactions .
- Outcome Measures: Assess caspase-3 activation (CC3 ELISA) and histone methylation via co-immunoprecipitation .
Basic: How to address batch-to-batch variability in BIX 01294?
Methodological Answer:
- Purity Verification: Require ≥98% HPLC-certified batches from suppliers (e.g., Sigma-Aldrich, Tocris) .
- Bioactivity Testing: Compare H3K9me2 inhibition in HEK293T cells across batches using standardized protocols .
Advanced: What are the limitations of BIX 01294 in studying non-histone targets?
Methodological Answer:
BIX 01294 inhibits NSD1/2/3 at higher doses (IC₅₀ = 3.8–4.5 μM), confounding G9a-specific studies. Mitigation strategies:
- Dose Limitation: Use ≤2 μM for G9a-selective inhibition .
- CRISPR Validation: Knock out G9a and NSD1/2/3 to isolate target effects .
Advanced: How to design longitudinal studies assessing BIX 01294’s epigenetic memory effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
